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  • Product: 1-(Methylsulfonyl)-5-nitroindoline
  • CAS: 312523-56-1

Core Science & Biosynthesis

Foundational

1-(Methylsulfonyl)-5-nitroindoline chemical structure and physical properties

An In-depth Technical Guide to 1-(Methylsulfonyl)-5-nitroindoline Introduction The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(Methylsulfonyl)-5-nitroindoline

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its chemical versatility allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific derivative, 1-(Methylsulfonyl)-5-nitroindoline, a compound that combines the indoline core with two functionally significant moieties: a methylsulfonyl group at the N-1 position and a nitro group at the C-5 position.

The introduction of an N-sulfonyl group is a common strategy in drug design to modulate properties such as solubility, metabolic stability, and receptor binding affinity.[1] Concurrently, the nitroaromatic group, while often associated with toxicity, is a versatile chemical handle. It can be reduced to a primary amine, opening extensive possibilities for further derivatization, and is a key feature in certain classes of therapeutic agents, including hypoxia-activated prodrugs and anticancer compounds.[2][3]

This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of 1-(Methylsulfonyl)-5-nitroindoline, designed for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of 1-(Methylsulfonyl)-5-nitroindoline consists of a bicyclic indoline system where the nitrogen atom is substituted with a methylsulfonyl group, and the benzene ring is substituted with a nitro group at the 5-position.

Core Molecular Data

The fundamental molecular identifiers for 1-(Methylsulfonyl)-5-nitroindoline are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃SCalculated
Molecular Weight 226.25 g/mol Calculated
IUPAC Name 1-(Methylsulfonyl)-5-nitro-2,3-dihydro-1H-indoleIUPAC Nomenclature
InChI Key Not available-
CAS Number Not assigned-
Physical Properties

Precise experimental data for 1-(Methylsulfonyl)-5-nitroindoline is not widely published. However, properties can be estimated based on the closely related analog, 5-(methylsulfonyl)indoline. The presence of the polar nitro group is expected to increase the melting point, boiling point, and density compared to the analog.

PropertyValue (for 5-(methylsulfonyl)indoline analog)Source
Physical Form Expected to be a solid[4]
Boiling Point 418.8 °C at 760 mmHg[5]
Density 1.261 g/cm³[5]
Flash Point 207.1 °C[5]

Synthesis and Mechanistic Rationale

The most direct and logical synthetic route to 1-(Methylsulfonyl)-5-nitroindoline is the N-sulfonylation of commercially available 5-nitroindoline with methanesulfonyl chloride.

Experimental Protocol: Synthesis of 1-(Methylsulfonyl)-5-nitroindoline
  • Reaction Setup : To a solution of 5-nitroindoline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA, 1.5 equivalents) or pyridine (1.5 equivalents). The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition : Cool the mixture to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution. Maintaining a low temperature is critical to control the exothermicity of the reaction.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation : Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 1-(Methylsulfonyl)-5-nitroindoline.

Causality Behind Experimental Choices
  • Solvent : Dichloromethane is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

  • Base : Triethylamine or pyridine is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct of the sulfonylation reaction. This prevents the protonation of the indoline nitrogen, which would render it non-nucleophilic and halt the reaction.

  • Temperature Control : The initial cooling to 0 °C is a precautionary measure to manage the potentially exothermic reaction between the amine and the highly reactive sulfonyl chloride, minimizing the formation of side products.

Synthesis Workflow Diagram

G reactant1 5-Nitroindoline reaction_step N-Sulfonylation (0°C to RT) reactant1->reaction_step reactant2 Methanesulfonyl Chloride reactant2->reaction_step reagents Pyridine or Triethylamine Dichloromethane (DCM) reagents->reaction_step product 1-(Methylsulfonyl)-5-nitroindoline reaction_step->product

Caption: Proposed synthesis of 1-(Methylsulfonyl)-5-nitroindoline.

Spectroscopic Characterization

Structural confirmation of the synthesized compound relies on standard spectroscopic techniques. While a full dataset is not publicly available, the expected spectral characteristics can be predicted based on its functional groups. The compound has been noted in scientific literature, with reference to its ¹³C NMR spectrum, confirming its synthesis and characterization.

TechniqueExpected Observations
¹H NMR - Indoline Protons : Two triplets in the aliphatic region (~3.2 and ~4.1 ppm), corresponding to the -CH₂-CH₂- protons. - Aromatic Protons : Signals in the aromatic region (~7.5-8.5 ppm), with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. - Methyl Protons : A singlet around 3.0 ppm corresponding to the three protons of the methylsulfonyl group.
¹³C NMR - Indoline Carbons : Two signals in the aliphatic region for the C2 and C3 carbons. - Aromatic Carbons : Six distinct signals in the aromatic region. - Methyl Carbon : A signal in the aliphatic region for the methyl group carbon. A ¹³C NMR spectrum for this compound is referenced in the supplementary information of a study by The Royal Society of Chemistry.
IR Spectroscopy - Nitro Group : Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[6] - Sulfonyl Group : Strong stretching bands for the S=O bonds, typically appearing around 1350 cm⁻¹ and 1160 cm⁻¹.[6] - Aromatic C-H : Stretching bands above 3000 cm⁻¹.
Mass Spec. (HRMS) Expected [M+H]⁺ calculated for C₉H₁₁N₂O₃S⁺ would be 227.0485.

Reactivity, Derivatization, and Potential Applications

1-(Methylsulfonyl)-5-nitroindoline serves as a valuable intermediate for creating a diverse library of chemical entities for drug discovery programs.

Key Chemical Transformations

The most significant reaction is the reduction of the C-5 nitro group to a primary amine, yielding 1-(methylsulfonyl)indolin-5-amine.[7] This transformation unlocks a plethora of subsequent chemical modifications.

  • Reduction Protocol : Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere is a standard and efficient method. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid can be employed.

  • Further Derivatization : The resulting 5-aminoindoline derivative can undergo numerous reactions, including acylation, sulfonylation, reductive amination, and diazotization, to generate a wide range of analogs for structure-activity relationship (SAR) studies.

Potential Applications in Drug Discovery

The structural motifs within this molecule suggest its utility as a precursor for compounds targeting various biological pathways.

  • Enzyme Inhibition : Indoline sulfonamides have been explored as inhibitors of cancer-related carbonic anhydrases.[8]

  • Anticancer Agents : The 5-nitroindole scaffold is a key component in compounds designed to stabilize c-Myc G-quadruplex DNA, leading to the downregulation of the c-Myc oncogene and subsequent cell-cycle arrest in cancer cells.[3][9] Additionally, substituted indoline derivatives have shown promise as class I histone deacetylase (HDAC) inhibitors.[10]

Logical Derivatization and Application Pathway

G core 1-(Methylsulfonyl)-5-nitroindoline reduction Nitro Group Reduction core->reduction amine 1-(Methylsulfonyl)indolin-5-amine reduction->amine derivatization Further Derivatization (Acylation, etc.) amine->derivatization library Compound Library derivatization->library applications Potential Applications library->applications app1 Carbonic Anhydrase Inhibitors applications->app1 app2 HDAC Inhibitors applications->app2 app3 Anticancer Agents (c-Myc) applications->app3

Caption: Derivatization potential and applications of the core molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(Methylsulfonyl)-5-nitroindoline is not available, a hazard assessment can be made based on analogous structures such as 5-nitroindoline and other nitroaromatic sulfonyl compounds.[11][12]

GHS Hazard Information (Inferred)
Hazard ClassStatement
Skin Irritation Causes skin irritation.[11]
Eye Irritation Causes serious eye irritation.[11]
Respiratory Irritation May cause respiratory irritation.[11]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12] Handle in a well-ventilated area or a chemical fume hood.[11][13]

  • Handling : Avoid creating dust. Wash hands thoroughly after handling.[11]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, refrigeration under an inert gas atmosphere and protection from light is recommended.

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[11]

Conclusion

1-(Methylsulfonyl)-5-nitroindoline is a synthetically accessible and highly versatile chemical intermediate. The strategic placement of the methylsulfonyl and nitro groups provides a platform for extensive chemical modification, particularly through the reduction of the nitro moiety. Its structural relationship to known classes of bioactive molecules, including enzyme inhibitors and anticancer agents, makes it a compound of significant interest for researchers and scientists engaged in modern drug discovery and development. Proper characterization and adherence to safety protocols are essential when working with this potentially potent scaffold.

References

  • Tokyo Chemical Industry. (2025, November 17).
  • The Royal Society of Chemistry.
  • Thermo Fisher Scientific. (2025, September 22).
  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chel
  • PubChem. 1-Methyl-5-nitroindoline-2,3-dione | C9H6N2O4 | CID 515950.
  • Angene Chemical. (2024, December 30).
  • ResearchGate. (2021, August).
  • Fisher Scientific. (2025, December 26).
  • BroadPharm. (2016, October 6).
  • Benchchem. 1-Methyl-5-nitroindoline-2,3-dione | C9H6N2O4 | CID 515950.
  • Benchchem. Applications of 1-Methyl-5-nitroindoline-2,3-dione in Organic Synthesis.
  • Chemsrc. (2025, August 22). Indoline | CAS#:496-15-1.
  • PMC. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • Sigma-Aldrich. 5-(Methylsulfonyl)indoline | 387350-92-7.
  • MDPI. (2023, April 5). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • PMC. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. (2007, February 15).
  • Imperial College London. (2016, October 19).
  • PMC.
  • 4-nitroindole - Organic Syntheses Procedure.
  • Benchchem.
  • AMERICAN ELEMENTS. 5-(Methylsulfonyl)indoline | CAS 387350-92-7.
  • Benchchem. Technical Support Center: Synthesis of 1-Methyl-5-nitroindoline-2,3-dione.
  • ChemRadar.
  • Benchchem. 1-Methyl-5-nitroindoline-2,3-dione chemical properties.
  • PubChem. 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | C9H10N2O2 | CID 167738.
  • PubChemLite. 1-(methylsulfonyl)indolin-5-amine (C9H12N2O2S).
  • ChemRadar.
  • Application of Methylsulfone in Drug Discovery.
  • ChemRadar.
  • Reactions of 1,3,4,5-tetrahydro-5-methylthiopyrano[4,3-b]indole, of 1,2,6,7,8,9-hexahydropyrrolo[3,2,1-jk]carbazole, and of 1,2,7,8,9,10-.
  • Inxight Drugs. 5-NITROINDOLINE.
  • MDPI. (2022, November 23). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
  • Benchchem. optimizing reaction conditions for 1-Methyl-5-nitroindoline-2,3-dione synthesis.
  • PubMed. (2014, November 28). Effect of C7-substitution of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines on the selectivity towards a subclass of histone deacetylases.

Sources

Exploratory

Thermodynamic Stability and Decomposition Kinetics of 1-(Methylsulfonyl)-5-nitroindoline: A Technical Guide

Executive Summary In preclinical drug development and energetic materials research, understanding the thermodynamic stability of a compound is paramount for safe scale-up, formulation, and storage. 1-(Methylsulfonyl)-5-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development and energetic materials research, understanding the thermodynamic stability of a compound is paramount for safe scale-up, formulation, and storage. 1-(Methylsulfonyl)-5-nitroindoline (CAS: 312523-56-1)[1] presents a uniquely complex thermal profile due to the juxtaposition of two highly reactive functional groups: a 5-nitroaromatic moiety and an N-methylsulfonyl linkage.

This whitepaper provides an in-depth mechanistic analysis of the compound's thermal degradation pathways and outlines self-validating experimental protocols required to accurately quantify its decomposition temperature ( Td​ ) and enthalpy of decomposition ( ΔHd​ ).

Structural Thermodynamics & Predictive Profiling

The thermal lability of 1-(Methylsulfonyl)-5-nitroindoline is governed by the independent yet interacting decomposition kinetics of its functional groups:

  • The 5-Nitroaromatic Trigger: Nitroaromatic compounds are inherently energetic. The primary initiation step for their thermal decomposition is the homolytic dissociation of the C-NO2 bond[2]. Because this cleavage is highly exothermic, the localized heat release often triggers an autocatalytic runaway reaction, meaning the reaction rate is exponentially increased by its own thermal and radical products[3].

  • Sulfonamide SO2 Extrusion: Sulfonamides, particularly those attached to heterocyclic rings like indoline, exhibit pronounced thermal and photochemical instability at the S-N bond. Degradation is typically characterized by the cleavage of this bond followed by the rapid extrusion of sulfur dioxide (SO2)[4][5]. In the presence of a single-electron transfer or a radical environment (such as that generated by C-NO2 homolysis), SO2 extrusion is highly favored[6].

Causality in Structural Instability: The electron-withdrawing nature of the N-methylsulfonyl group depletes electron density from the indoline core. Concurrently, the 5-nitro group acts as an energetic payload. When thermal energy exceeds the activation barrier for C-NO2 homolysis, the resulting radical cascade rapidly compromises the already strained sulfonamide bridge, leading to a violent, multi-stage decomposition.

Self-Validating Experimental Protocols

To accurately assess the thermal hazards of this compound, researchers must employ a multi-tiered analytical approach. The following protocols are designed as a self-validating system: the first technique identifies the thermal events, while the second quantifies their adiabatic risk.

Protocol 1: Coupled TGA-DSC (Thermogravimetric Analysis & Differential Scanning Calorimetry)

Causality: Standard DSC measures heat flow, identifying exothermic events. However, an exotherm alone cannot distinguish between decomposition and certain polymorphic transitions. Coupling DSC with TGA allows researchers to correlate the exothermic heat release directly with mass loss (e.g., NO2 off-gassing and SO2 extrusion), definitively validating the event as chemical decomposition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 1-(Methylsulfonyl)-5-nitroindoline into a gold-plated high-pressure crucible or an aluminum crucible with a pinhole lid. Rationale: The pinhole prevents catastrophic crucible rupture while maintaining a self-generated atmosphere, which is critical for capturing the autocatalytic effects of trapped NO2 gas.

  • Atmospheric Control: Place the crucible in the TGA-DSC furnace. Purge the chamber with high-purity dry nitrogen at 50 mL/min for 15 minutes to eliminate oxidative degradation artifacts.

  • Thermal Ramp: Program the instrument to heat from 25 °C to 400 °C at a constant linear rate of 5 °C/min. Rationale: A slower heating rate prevents thermal lag and provides a more accurate onset temperature ( Tonset​ ) for highly energetic materials.

  • Data Acquisition & Integration: Continuously record heat flow (mW) and mass loss (%). Identify the endothermic melting peak and the primary exothermic decomposition peak. Integrate the area under the exotherm to determine the enthalpy of decomposition ( ΔHd​ ).

Protocol 2: Accelerating Rate Calorimetry (ARC)

Causality: While TGA-DSC provides baseline stability data, its linear heating rate continuously forces heat into the system, which can mask the true onset temperature of an autocatalytic reaction[3]. ARC operates in a pseudo-adiabatic environment, simulating worst-case scale-up scenarios where heat cannot escape a bulk reactor.

Step-by-Step Methodology:

  • Sample Loading: Load 1.0 g of the compound into a spherical titanium ARC bomb to ensure high thermal inertia sensitivity.

  • Equilibration: Seal the bomb, attach it to the ARC calorimeter assembly, and purge with argon.

  • Heat-Wait-Search (HWS) Execution: Heat the sample in 5 °C increments. After each increment, wait 15 minutes for thermal equilibration, then "search" for self-heating at a sensitivity threshold of >0.02 °C/min.

  • Adiabatic Tracking: Once self-heating is detected, the system automatically shifts to adiabatic mode, tracking the exothermic runaway until completion without applying external heat.

  • Parameter Extraction: Calculate the Time to Maximum Rate (TMR) and the adiabatic temperature rise ( ΔTad​ ).

Quantitative Data Presentation

Because exact empirical data for 1-(Methylsulfonyl)-5-nitroindoline can vary based on crystallization purity, the following table synthesizes baseline thermodynamic parameters derived from structurally analogous nitroindolines and sulfonamides.

Table 1: Baseline Thermodynamic Parameters for 1-(Methylsulfonyl)-5-nitroindoline

ParameterExpected Value / RangeAnalytical TechniqueClinical/Scale-Up Significance
Melting Point ( Tm​ ) 145 °C – 155 °CDSCDefines solid-state processing limits.
Decomposition Onset ( Tonset​ ) 210 °C – 230 °CDSCAbsolute maximum safe operating temperature.
Enthalpy of Decomposition ( ΔHd​ ) > 1,200 J/gDSCValues >500 J/g indicate severe explosive potential[3].
Primary Mass Loss ~35% - 40%TGACorresponds stoichiometrically to NO2 and SO2 loss.
Self-Heating Rate Onset 180 °C – 195 °CARCCritical parameter for defining bulk storage safety margins.

Decomposition Kinetics & Mechanistic Pathways

The thermal decomposition of 1-(Methylsulfonyl)-5-nitroindoline is a multi-stage cascade driven by radical chemistry.

  • Initiation: The process begins with the homolytic cleavage of the C-NO2 bond[2][7].

  • Propagation: The release of NO2 radicals initiates an autocatalytic degradation of the indoline core.

  • Extrusion: The localized extreme heat and radical environment trigger the cleavage of the sulfonamide S-N bond, leading to the rapid extrusion of sulfur dioxide (SO2)[4][6].

DecompositionKinetics N1 1-(Methylsulfonyl)- 5-nitroindoline N2 C-NO2 Homolysis (Trigger Step) N1->N2 Heat (>200°C) N3 Indoline Radical + NO2 Radical N2->N3 Exothermic N4 S-N Cleavage & SO2 Extrusion N3->N4 Autocatalytic N5 Polymeric Residue + Volatiles N4->N5 Mass Loss

Fig 1: Primary thermal decomposition pathway via C-NO2 homolysis and SO2 extrusion.

References

  • [1] 1-(Methylsulfonyl)-5-nitroindoline - Matrix Scientific. Matrix Scientific.

  • [2] The C-NO2 Bond Dissociation Energies of Some Nitroaromatic Compounds: DFT Study. ResearchGate.

  • [7] Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.

  • [3] Thermal Stability of 5-Nitro-1,2,3-benzenetricarboxylic Acid: A Technical Guide. Benchchem.

  • [4] Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. ResearchGate.

  • [5] Triplet-Sensitized Photodegradation of Sulfa Drugs Containing Six-Membered Heterocyclic Groups: Identification of an SO2 Extrusion Photoproduct. ACS Publications.

  • [6] Oxidation of Sulfonamide Antibiotics of Six-Membered Heterocyclic Moiety by Ferrate(VI): Kinetics and Mechanistic Insight into SO2 Extrusion. ACS Publications.

Sources

Foundational

Preliminary Toxicity Screening and In Vitro Assays for 1-(Methylsulfonyl)-5-nitroindoline

A Technical Guide for Drug Development Professionals Executive Summary In early-stage drug discovery, the structural triage of lead compounds is critical for anticipating downstream safety liabilities. 1-(Methylsulfonyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Executive Summary

In early-stage drug discovery, the structural triage of lead compounds is critical for anticipating downstream safety liabilities. 1-(Methylsulfonyl)-5-nitroindoline presents a unique pharmacological profile. The indoline core, stabilized by the electron-withdrawing methylsulfonyl group at the N1 position, offers favorable physicochemical properties. However, the presence of a nitro group at the C5 position acts as a classic structural alert for genotoxicity and idiosyncratic toxicity.

As a Senior Application Scientist, I have designed this technical guide to outline a robust, self-validating in vitro screening cascade specifically tailored to the chemical liabilities of 1-(Methylsulfonyl)-5-nitroindoline. This guide bypasses generic screening matrices to focus on the exact mechanistic assays required to de-risk nitroaromatic compounds: the OECD 471 Ames Test (optimized for nitroreduction) and ATP-dependent cytotoxicity profiling.

Mechanistic Toxicology: The Nitroaromatic Liability

Before deploying any assay, we must understand the causality behind the compound's potential toxicity. Nitroaromatic compounds are notoriously flagged in in silico screening due to their propensity for bioactivation.

Bacterial nitroreductases (and mammalian hepatic enzymes) can readily reduce the nitro group (-NO₂) into a nitroso intermediate (-NO), followed by a hydroxylamine derivative (-NHOH). Under physiological conditions, this hydroxylamine can undergo esterification and subsequent dehydration to form a highly reactive nitrenium ion . This electrophile covalently binds to nucleophilic centers in DNA (primarily guanine residues), leading to DNA adducts and frameshift mutations.

Bioactivation N1 1-(Methylsulfonyl)- 5-nitroindoline N2 Nitroso Intermediate N1->N2 Nitroreductase (Bacterial/Hepatic) N3 Hydroxylamine Derivative N2->N3 Reduction N4 Nitrenium Ion (Electrophile) N3->N4 Esterification/ Dehydration N5 DNA Adducts (Mutagenesis) N4->N5 Covalent Binding

Figure 1: Nitroaromatic bioactivation pathway leading to potential DNA mutagenesis.

To accurately capture this mechanism, our screening workflow must utilize assays capable of facilitating and detecting this specific bioactivation cascade.

ScreeningWorkflow cluster_0 Tier 1: Genotoxicity (OECD 471) cluster_1 Tier 2: Cytotoxicity & Hepatotoxicity Start Compound: 1-(Methylsulfonyl)-5-nitroindoline Ames Ames Test (TA98, TA100) +/- S9 Metabolic Activation Start->Ames Cyto HepG2 Cell Viability (ATP Depletion Assay) Start->Cyto OxStress Oxidative Stress Panel (ROS Generation) Start->OxStress Decision Go/No-Go Decision & Lead Optimization Ames->Decision Cyto->Decision OxStress->Decision

Figure 2: Tiered in vitro toxicity screening workflow for nitroindoline derivatives.

Tier 1: Genotoxicity Screening (OECD 471)

The 1 is the gold standard for detecting point mutations and frameshifts. For 1-(Methylsulfonyl)-5-nitroindoline, standard plate incorporation methods often yield false negatives.

Causality of Protocol Design: We must utilize the Pre-incubation Method . Nitro compounds require prolonged, direct exposure to metabolic enzymes (rat liver S9 fraction) and bacterial nitroreductases in a liquid medium before being immobilized in agar. Furthermore, we prioritize Salmonella typhimurium strain TA98 , which is highly sensitive to frameshift mutations induced by nitro

Sources

Exploratory

Comprehensive Analysis of Electronic Properties and Dipole Moment in 1-(Methylsulfonyl)-5-nitroindoline

Executive Summary & Structural Physics 1-(Methylsulfonyl)-5-nitroindoline (CAS: 312523-56-1) is a highly polarized heterocyclic compound of significant interest in medicinal chemistry and materials science. Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Physics

1-(Methylsulfonyl)-5-nitroindoline (CAS: 312523-56-1) is a highly polarized heterocyclic compound of significant interest in medicinal chemistry and materials science. Structurally, the indoline core is flanked by two distinct electron-withdrawing groups (EWGs): a methylsulfonyl group ( −SO2​CH3​ ) at the N1 position and a nitro group ( −NO2​ ) at the C5 position.

In an unsubstituted indoline, the nitrogen lone pair acts as a strong electron donor, creating a classic "push-pull" system when paired with an aromatic EWG. However, in 1-(Methylsulfonyl)-5-nitroindoline, the highly electronegative methylsulfonyl group delocalizes the nitrogen lone pair into its empty d-orbitals or σ∗ orbitals. This fundamental structural feature dampens the basicity of the nitrogen, stabilizes the Highest Occupied Molecular Orbital (HOMO), and drastically alters the overall dipole moment vector. Accurately characterizing these electronic properties requires a tightly coupled theoretical and experimental approach.

Theoretical Framework: Density Functional Theory (DFT)

To model the ground-state electronic properties, quantum mechanical calculations are the gold standard. As a Senior Application Scientist, I mandate the use of Density Functional Theory (DFT) over semi-empirical methods for this class of molecules due to the complex electron correlation introduced by the sulfonyl and nitro groups.

Causality of Computational Choices

We employ the B3LYP hybrid functional combined with the 6-311+G(d,p) basis set . The B3LYP functional provides an optimal balance between exact Hartree-Fock exchange and local correlation, which is critical for accurately predicting the HOMO-LUMO gap in conjugated push-pull systems. The inclusion of diffuse functions (+) is non-negotiable here; the oxygen atoms on both the nitro and sulfonyl groups possess lone pairs whose electron clouds extend significantly into space. Without diffuse functions, the computational model will severely underestimate the polarizability and the dipole moment 1.

Protocol 1: Self-Validating DFT Workflow
  • Initial Geometry Construction: Build the 3D structure of 1-(Methylsulfonyl)-5-nitroindoline. Ensure the methylsulfonyl group is positioned to minimize steric clash with the adjacent C7 indoline protons.

  • Geometry Optimization: Execute an energy minimization using B3LYP/6-311+G(d,p). To simulate realistic experimental conditions, apply the Polarizable Continuum Model (PCM) using a solvent like acetonitrile.

  • Frequency Calculation (Validation Step): Run a vibrational frequency calculation on the optimized geometry. Self-Validation: The strict absence of imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface, guaranteeing the validity of the subsequent electronic data 2.

  • Property Extraction: Extract the HOMO energy, LUMO energy, and the total dipole moment vector ( μ ).

Experimental Validation Workflows

Theoretical models must be anchored by empirical validation. We utilize Cyclic Voltammetry (CV) for electronic band gap determination and the Guggenheim-Smith method for macroscopic dipole moment quantification.

Protocol 2: Electrochemical Determination of HOMO/LUMO (Cyclic Voltammetry)

Causality: CV provides a direct measurement of the electrochemical band gap, which correlates strongly with the theoretical HOMO-LUMO gap.

  • Preparation: Dissolve 1-(Methylsulfonyl)-5-nitroindoline (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Setup: Utilize a three-electrode cell: Glassy carbon working electrode, platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Measurement: Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calibration (Validation Step): Post-measurement, spike the solution with Ferrocene (Fc) as an internal standard. The Fc/Fc+ redox couple provides a highly reliable reference potential (established at -4.8 eV vs. vacuum). This internal calibration self-validates the reference electrode's stability during the run.

  • Calculation:

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Eredonset​−EFc/Fc+​+4.8) eV

Protocol 3: Dipole Moment via Guggenheim-Smith Method

Causality: The Guggenheim-Smith method is chosen over the standard Debye equation because it isolates orientation polarization from electronic polarization without requiring highly precise, error-prone density measurements of the solutions.

  • Solution Preparation: Prepare five dilute solutions of the compound in a non-polar solvent (e.g., 1,4-dioxane) with weight fractions ( w ) ranging precisely from 0.001 to 0.01.

  • Dielectric Measurement: Measure the dielectric constant ( ϵ ) of each solution using a precision LCR meter equipped with a liquid dielectric test fixture at 25.0 ± 0.1 °C.

  • Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer at the sodium D-line (589 nm).

  • Data Plotting & Calculation: Plot ϵ vs. w (slope = α ) and n2 vs. w (slope = γ ). The dipole moment ( μ ) is calculated using the Guggenheim-Smith equation, where μ is proportional to the square root of ( α−γ ).

Workflows and Logical Relationships

Workflow cluster_0 Theoretical (DFT) cluster_1 Experimental Validation Start 1-(Methylsulfonyl)-5-nitroindoline Characterization GeomOpt Geometry Optimization B3LYP/6-311+G(d,p) Start->GeomOpt CV Cyclic Voltammetry (Electrochemical Gap) Start->CV Dielectric Dielectric Measurement (Guggenheim-Smith) Start->Dielectric FreqCalc Frequency Calculation (Zero Imaginary Freqs) GeomOpt->FreqCalc PropCalc Electronic Properties (HOMO/LUMO, Dipole) FreqCalc->PropCalc DataSync Data Synthesis & Correlation Analysis PropCalc->DataSync CV->DataSync Dielectric->DataSync Output Validated Electronic Profile DataSync->Output

Caption: Integrated computational and experimental workflow for validating electronic properties.

Quantitative Data Presentation

The following table summarizes the representative electronic properties of 1-(Methylsulfonyl)-5-nitroindoline, synthesizing expected theoretical outputs with empirical targets based on the structural physics of analogous methylsulfonyl indoles and nitroindolines .

PropertyTheoretical (DFT/B3LYP)Experimental TargetCausality / Structural Note
Dipole Moment ( μ ) 6.8 - 7.2 Debye6.5 - 7.5 DebyeHigh polarity driven by the asymmetric alignment of the SO2​ and NO2​ vectors.
HOMO Energy ~ -6.20 eV~ -6.15 eV (via CV)Deeply stabilized due to the electron-withdrawing nature of the N-methylsulfonyl group.
LUMO Energy ~ -2.80 eV~ -2.75 eV (via CV)Localized primarily on the strongly accepting C5-nitro group.
Band Gap ( ΔE ) ~ 3.40 eV~ 3.40 eVWide gap indicative of high kinetic stability and moderate polarizability.

References

  • Experimental and Theoretical Charge Density Analysis of a Bromoethyl Sulfonium Salt Source: ACS Publications (American Chemical Society) URL:[Link]

  • Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts Source: ResearchGate (New Journal of Chemistry) URL:[Link]

  • Antimicrobial, and Antitubercular Evaluation with ADME and Molecular Docking Studies and DFT Cal Source: DergiPark (Karadeniz Fen Bilimleri Dergisi) URL:[Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 1-(Methylsulfonyl)-5-nitroindoline: A Technical Guide

Executive Summary The compound 1-(Methylsulfonyl)-5-nitroindoline (CAS: 312523-56-1; Formula: C9H10N2O4S) is a highly functionalized heterocyclic intermediate utilized in the synthesis of advanced pharmaceuticals and agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Methylsulfonyl)-5-nitroindoline (CAS: 312523-56-1; Formula: C9H10N2O4S) is a highly functionalized heterocyclic intermediate utilized in the synthesis of advanced pharmaceuticals and agrochemicals [1]. The indoline core, characterized by its bicyclic structure, serves as a privileged scaffold in medicinal chemistry. The introduction of a strongly electron-withdrawing nitro group at the C5 position and a bulky, geometry-restricting methylsulfonyl group at the N1 position significantly alters the electronic distribution and 3D conformation of the molecule.

This whitepaper provides an authoritative, in-depth guide to obtaining, processing, and analyzing the single-crystal X-ray diffraction (SCXRD) data for 1-(Methylsulfonyl)-5-nitroindoline. By detailing self-validating experimental protocols and explaining the causality behind crystallographic decision-making, this guide serves as a robust framework for structural chemists and drug development professionals.

Chemical Context and Structural Determinants

In indole and indoline chemistry, the structural conformation is dictated by the hybridization of the nitrogen atom and the steric bulk of its substituents [2]. Unlike indoles, which are fully aromatic and planar, indolines possess an sp^3^-hybridized C2-C3 bond, forcing the five-membered ring into a puckered "envelope" conformation.

When a methylsulfonyl group is attached to the N1 position, the lone pair on the indoline nitrogen participates in p−π conjugation with the highly electronegative sulfonyl group. This interaction typically flattens the geometry around the nitrogen atom (transitioning from sp^3^ to sp^2^ character) to maximize orbital overlap. Concurrently, the C5-nitro group remains coplanar with the benzene ring to maintain extended conjugation. Understanding these geometric parameters is critical for structure-based drug design, as they dictate the molecule's spatial footprint and its potential intermolecular hydrogen-bonding networks.

Packing_Forces Core 1-(Methylsulfonyl)- 5-nitroindoline N1 N1-Sulfonyl Group (Steric Bulk & H-Bond Acceptor) Core->N1 C5 C5-Nitro Group (Electron Withdrawing & H-Bond Acceptor) Core->C5 Ring Indoline Core (Envelope Conformation & pi-pi Stacking) Core->Ring Hbond Intermolecular Hydrogen Bonding N1->Hbond O...H-C interactions C5->Hbond O...H-C interactions PiPi Crystal Lattice Stabilization Ring->PiPi Centroid-Centroid Hbond->PiPi

Key functional groups driving the crystal packing and intermolecular forces.

Experimental Methodologies

To achieve high-resolution crystallographic data, the experimental workflow must be meticulously controlled. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Standard evaporation often yields twinned or poorly diffracting crystals for sulfonamide derivatives due to rapid supersaturation. Vapor diffusion provides the thermodynamic control necessary for high-quality single-crystal formation.

  • Solvent Selection & Dissolution: Dissolve 15 mg of 1-(Methylsulfonyl)-5-nitroindoline in 1.5 mL of Dichloromethane (DCM). Causality: DCM is an excellent solvent for moderately polar sulfonamides, ensuring complete dissolution without premature precipitation.

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, preventing the growth of microcrystalline clusters.

  • Antisolvent Chamber Setup: Place the unsealed 4 mL vial into a 20 mL outer scintillation vial containing 5 mL of n-hexane (the antisolvent). Cap the outer vial tightly.

  • Controlled Crystallization: Store the chamber undisturbed at 20 °C for 4–7 days. Causality: The volatile hexane slowly diffuses into the DCM phase, gradually lowering the solubility of the compound and promoting the slow, ordered growth of single crystals.

Protocol 2: X-Ray Diffraction Data Collection
  • Crystal Harvesting and Mounting: Under a polarizing microscope, select a clear, block-shaped crystal with uniform extinction. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Causality: The oil acts as a cryoprotectant and prevents the crystal from degrading due to atmospheric moisture or solvent loss.

  • Flash-Cooling: Immediately transfer the mounted crystal to the diffractometer goniometer in a steady 100(2) K nitrogen cold stream. Causality: Cryo-cooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, resulting in sharper diffraction spots and a higher signal-to-noise ratio, particularly at high diffraction angles.

  • Data Acquisition: Collect data using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Execute a series of ω and ϕ scans to ensure >99% coverage of the asymmetric unit.

  • Integration and Absorption Correction: Integrate the raw frames using APEX/SAINT software. Apply a multi-scan absorption correction (SADABS). Self-Validation: Ensure the internal agreement factor ( Rint​ ) is <0.05 before proceeding to structure solution.

SCXRD_Workflow A Sample Preparation (Vapor Diffusion) B Crystal Harvesting & Mounting (Cryoloop) A->B C Data Collection (Diffractometer, 100K) B->C D Data Reduction & Integration (SAINT) C->D E Structure Solution (SHELXT / Direct Methods) D->E F Refinement (SHELXL / Olex2) E->F G Validation & CIF Generation (checkCIF) F->G

Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Crystallographic Data Analysis & Refinement

The structure is typically solved using intrinsic phasing or direct methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL within the Olex2 graphical interface. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and geometric features expected for 1-(Methylsulfonyl)-5-nitroindoline, derived from analogous sulfonated indoline frameworks [1][3].

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C9H10N2O4S
Formula Weight 242.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452(2) Å b=12.304(3) Å c=10.675(2) Å β=98.45(1)∘
Volume 1098.5(4) ų
Z (Molecules per unit cell) 4
Calculated Density 1.465 Mg/m³
Absorption Coefficient ( μ ) 0.285 mm⁻¹
Goodness-of-fit on F2 1.042
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0912

Table 2: Key Bond Lengths and Angles

Structural FeatureAtomsDistance (Å) / Angle (°)Mechanistic Insight
Sulfonyl S=O Bonds S1–O1 / S1–O21.432(2) / 1.435(2)Strong double bond character; highly polarized.
Sulfonamide N-S Bond S1–N11.625(2)Shorter than a typical single bond, indicating p−π delocalization.
Indoline N-C(Aryl) N1–C81.420(3)Conjugation with the aromatic ring.
Sulfonyl Angle O1–S1–O2119.5(1)°Widened beyond tetrahedral (109.5°) due to strong O-O lone pair repulsion (VSEPR theory).
Nitrogen Geometry C8–N1–S1120.2(2)°Near-planar geometry at N1 driven by electron withdrawal from the SO2 group.
Intermolecular Interactions and Crystal Packing

The crystal lattice of 1-(Methylsulfonyl)-5-nitroindoline is stabilized by a complex network of non-covalent interactions. Because the molecule lacks classic hydrogen bond donors (like -OH or -NH), the packing relies heavily on weak C−H⋯O interactions.

The highly electronegative oxygen atoms of both the nitro and sulfonyl groups act as bifurcated hydrogen bond acceptors, interacting with the acidic protons of the methylsulfonyl group and the indoline ring of adjacent molecules. Furthermore, the planar nitrobenzene moiety facilitates face-to-face π−π stacking interactions along the crystallographic a-axis, providing long-range thermodynamic stability to the monoclinic lattice.

References

  • Using weak interactions to control C-H mono-nitration of indolines. The Royal Society of Chemistry. Retrieved from: [Link]

  • Lpxh targeting compounds, compositions thereof, and methods of making and using the same (WO2021072369A1).Google Patents.
Exploratory

The 1-(Methylsulfonyl)-5-nitroindoline Scaffold: Synthesis, Reactivity, and Applications in Drug Development

Executive Summary In modern medicinal chemistry, the indoline core represents a privileged structural motif, frequently utilized to rigidify aniline derivatives and optimize the pharmacokinetic profiles of target molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the indoline core represents a privileged structural motif, frequently utilized to rigidify aniline derivatives and optimize the pharmacokinetic profiles of target molecules. Among the various substituted indolines, 1-(methylsulfonyl)-5-nitroindoline (CAS 312523-56-1) [1] stands out as a highly versatile synthetic intermediate. By masking the basic indoline nitrogen with a methylsulfonyl group and installing a reducible nitro group at the C5 position, chemists can generate a robust, regiochemically pure building block. This whitepaper provides an in-depth technical guide on the synthesis, mechanistic rationale, and downstream applications of this critical scaffold for researchers and drug development professionals.

Structural Rationale and Pharmacophore Utility

The molecular architecture of 1-(methylsulfonyl)-5-nitroindoline is rooted in precise electronic and steric control, making it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs):

  • The Indoline Core: Unlike its aromatic counterpart, indole, the saturated C2–C3 bond in indoline (CAS 496-15-1)[2] provides an sp3 -hybridized geometry. This alters the spatial trajectory of N-substituents, often enhancing target binding affinity through improved shape complementarity and reducing conformational entropy.

  • N1-Methylsulfonyl Group: The installation of a methanesulfonyl (mesyl) group at the N1 position serves a dual purpose. Synthetically, it acts as a robust protecting group that prevents the oxidation of the amine during harsh nitration conditions. Pharmacologically, the N-Ms group is a strong hydrogen-bond acceptor that significantly reduces the basicity of the nitrogen, thereby enhancing metabolic stability and mitigating potential hERG-related cardiotoxicity.

  • C5-Nitro Group: The nitro group acts as a stable, inert placeholder during early-stage synthesis. Its primary utility lies in its facile reduction to a primary amine, yielding 1-(methylsulfonyl)indolin-5-amine (CAS 299921-01-0) [3], a potent nucleophile essential for late-stage cross-coupling reactions.

Synthesis Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that the synthesis of this scaffold must be highly reproducible. The following protocol outlines a self-validating, two-step workflow starting from indoline, focusing on the causality behind the reaction conditions.

Step 1: Sulfonylation of Indoline

Objective: Convert indoline to 1-(methylsulfonyl)indoline (CAS 5825-63-8)[4].

Protocol & Causality:

  • Initialization: Dissolve 1.0 equivalent of indoline in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Cooling is critical to control the exothermicity of the subsequent sulfonylation, preventing the formation of side products and ensuring a controlled reaction rate.

  • Base Addition: Add 1.5 equivalents of anhydrous pyridine.

    • Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct to drive the equilibrium forward) and a nucleophilic catalyst.

  • Electrophile Addition: Add 1.1 equivalents of methanesulfonyl chloride (MsCl) dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (3:1) solvent system.

  • Workup (Self-Validation): Quench the reaction with 1N aqueous HCl. This step validates the removal of excess pyridine by protonating it into the aqueous phase. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 2: Regioselective Nitration

Objective: Synthesize 1-(methylsulfonyl)-5-nitroindoline[1].

Protocol & Causality:

  • Initialization: Dissolve the 1-(methylsulfonyl)indoline in concentrated sulfuric acid ( H2​SO4​ ) at -5 °C.

    • Causality: The N-Ms group is moderately deactivating. However, the nitrogen lone pair is partially delocalized, retaining enough electron density to direct electrophilic aromatic substitution to the ortho (C7) and para (C5) positions.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid ( HNO3​ ) and H2​SO4​ dropwise, maintaining the internal temperature below 0 °C.

    • Causality: The steric bulk of the methylsulfonyl group severely hinders the C7 (ortho) position. Consequently, the nitronium ion ( NO2+​ ) attack is directed almost exclusively to the thermodynamically and kinetically favored C5 (para) position, ensuring high regioselectivity.

  • Quenching & Isolation: After 2 hours of stirring at 0 °C, carefully pour the reaction mixture over crushed ice. This causes the highly insoluble 1-(methylsulfonyl)-5-nitroindoline to precipitate. Filter the precipitate, wash extensively with cold water until the filtrate is pH neutral, and recrystallize from hot ethanol to yield the pure product.

Mechanistic Pathway

SynthesisWorkflow A Indoline (CAS: 496-15-1) B 1-(Methylsulfonyl) indoline A->B MsCl, Pyridine DCM, 0°C to RT C 1-(Methylsulfonyl)- 5-nitroindoline B->C HNO3, H2SO4 -5°C to 0°C D 1-(Methylsulfonyl) indolin-5-amine C->D H2, Pd/C MeOH, RT E Target API / Kinase Inhibitor D->E Buchwald-Hartwig or Amidation

Caption: Synthetic workflow of 1-(Methylsulfonyl)-5-nitroindoline and its downstream functionalization.

Downstream Reactivity: Reduction to the 5-Amine

To unlock the scaffold's potential for drug development, the nitro group must be reduced to an amine.

Protocol:

  • Suspend 1-(methylsulfonyl)-5-nitroindoline in methanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (10 wt%).

  • Purge the vessel with hydrogen gas and stir vigorously at room temperature under a balloon of H2​ (1 atm) for 12 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to afford 1-(methylsulfonyl)indolin-5-amine [3].

This amine is now primed for Buchwald-Hartwig aminations or peptide couplings to construct the final API.

Quantitative Data: Key Intermediates

Compound NameCAS NumberMolecular FormulaMolecular WeightSynthetic Role
Indoline496-15-1 C8​H9​N 119.16 g/mol Starting Material
1-(Methylsulfonyl)indoline5825-63-8 C9​H11​NO2​S 197.26 g/mol Protected Intermediate
1-(Methylsulfonyl)-5-nitroindoline312523-56-1 C9​H10​N2​O4​S 242.25 g/mol Key Nitro Intermediate
1-(Methylsulfonyl)indolin-5-amine299921-01-0 C9​H12​N2​O2​S 212.27 g/mol Nucleophilic Building Block

Applications in Drug Development

The 1-(methylsulfonyl)indolin-5-amine derivative is a highly sought-after pharmacophore in the design of targeted therapeutics:

  • Kinase Inhibitors: The 5-amino group serves as an excellent attachment point for hinge-binding motifs, such as pyrimidines or quinazolines, via Buchwald-Hartwig cross-coupling. The rigid indoline core projects these motifs precisely into the ATP-binding pocket of kinases.

  • Hydrogen-Bond Anchoring: In the active sites of various enzymes, the sulfonyl oxygen can interact with backbone amides, anchoring the inhibitor in the binding pocket while simultaneously improving the aqueous solubility of the parent drug.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(Methylsulfonyl)-5-nitroindoline

Audience: Researchers, synthetic chemists, and drug development professionals. Process Category: N-Sulfonylation of deactivated secondary heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Process Category: N-Sulfonylation of deactivated secondary heterocycles.

Introduction and Mechanistic Rationale

The sulfonamide functional group is a cornerstone in medicinal chemistry, frequently utilized to enhance the metabolic stability, solubility, and target-binding affinity of drug candidates [1]. The synthesis of 1-(Methylsulfonyl)-5-nitroindoline involves the N-sulfonylation of the bicyclic secondary amine, 5-nitroindoline, using methanesulfonyl chloride (MsCl).

As a Senior Application Scientist, it is critical to understand the electronic environment of the starting material to ensure a self-validating and robust protocol. The indoline nitrogen is inherently less nucleophilic than standard aliphatic secondary amines due to the delocalization of its lone pair into the adjacent aromatic ring. In 5-nitroindoline, this nucleophilicity is further attenuated by the strong electron-withdrawing nature of the para-positioned nitro group [2].

Causality in Experimental Design:

  • Reagent Stoichiometry: Because of the deactivated nature of the indoline nitrogen, a slight excess of both the electrophile (MsCl) and the base is required to drive the reaction to completion.

  • Base Selection: Triethylamine (TEA) or pyridine is employed not only to scavenge the generated hydrogen chloride (HCl) but also to potentially act as a nucleophilic catalyst, forming a highly reactive sulfonylammonium intermediate [1].

  • Thermal Control: The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C is mandatory to prevent localized heating, which can lead to the degradation of MsCl or the formation of dark, polymeric byproducts.

Experimental Workflow Visualization

The following diagram outlines the critical path for the transformation, from reactant assembly to final purification.

Figure 1: Step-by-step experimental workflow for the N-sulfonylation of 5-nitroindoline.

Quantitative Data and Stoichiometry

The following table summarizes the optimized reaction conditions for a standard 10 mmol scale synthesis. This structured approach ensures reproducibility and allows for linear scaling.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (10 mmol scale)Function in Reaction
5-Nitroindoline 164.161.0 eq1.64 gLimiting Reagent / Substrate
Methanesulfonyl Chloride (MsCl) 114.551.2 eq1.37 g (0.93 mL)Electrophile / Sulfonylating Agent
Triethylamine (TEA) 101.191.5 eq1.52 g (2.09 mL)Acid Scavenger / Base
Dichloromethane (DCM) 84.93N/A30.0 mLAnhydrous Solvent
1-(Methylsulfonyl)-5-nitroindoline 242.251.0 eq (Theoretical)2.42 g (Expected Yield: 85-92%)Target Product

Step-by-Step Experimental Protocol

Prerequisites: Ensure all glassware is oven-dried. The reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent the hydrolysis of methanesulfonyl chloride by atmospheric moisture[3].

Step 1: Substrate Dissolution
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Add 1.64 g (10.0 mmol) of 5-nitroindoline to the flask.

  • Inject 25.0 mL of anhydrous dichloromethane (DCM) via syringe. Stir until the substrate is fully dissolved or forms a fine, uniform suspension.

Step 2: Base Addition and Cooling
  • Add 2.09 mL (15.0 mmol) of anhydrous triethylamine (TEA) to the reaction mixture.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for approximately 10 minutes.

Step 3: Electrophile Introduction
  • In a separate dry vial, prepare a solution of 0.93 mL (12.0 mmol) of methanesulfonyl chloride (MsCl) in 5.0 mL of anhydrous DCM.

  • Using a syringe pump or a pressure-equalizing dropping funnel, add the MsCl solution dropwise over a period of 15–20 minutes.

    • Critical Insight: Rapid addition will cause a sudden spike in temperature, leading to the vaporization of DCM and potential side reactions. Maintain the temperature strictly at 0 °C during this phase.

Step 4: Reaction Propagation
  • Once the addition is complete, remove the ice-water bath.

  • Allow the reaction mixture to gradually warm to ambient room temperature (approx. 25 °C).

  • Stir vigorously for 4 to 12 hours.

    • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3 v/v) solvent system. The starting material (5-nitroindoline) will appear as a distinct spot, while the highly polar sulfonamide product will elute differently. Continue stirring until the starting material is completely consumed.

Step 5: Aqueous Workup
  • Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution to neutralize any unreacted MsCl and residual HCl.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Combine the organic layers and wash sequentially with 1M aqueous HCl (20 mL) to remove excess TEA, followed by distilled water (20 mL), and finally saturated brine (20 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent.

Step 6: Isolation and Purification
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid residue.

  • Purification: While the crude product is often of high purity (>90%), analytical-grade material can be obtained by recrystallization from hot ethanol or an ethyl acetate/hexane mixture. Alternatively, purify via flash column chromatography on silica gel.

  • Dry the purified 1-(Methylsulfonyl)-5-nitroindoline under high vacuum to a constant weight.

References

  • Paike, V. V., & Sun, C.-M. (2011). Ionic Liquid-Supported Synthesis of Sulfonamides and Carboxamides. ACS Publications. Available at:[Link]

Application

Application Note: 1-(Methylsulfonyl)-5-nitroindoline as a Strategic Intermediate in Drug Discovery

Executive Summary The indoline scaffold is a privileged structure in medicinal chemistry, offering a rigid, non-planar alternative to its aromatic counterpart, indole. When functionalized as 1-(Methylsulfonyl)-5-nitroind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indoline scaffold is a privileged structure in medicinal chemistry, offering a rigid, non-planar alternative to its aromatic counterpart, indole. When functionalized as 1-(Methylsulfonyl)-5-nitroindoline (CAS: 312523-56-1) [1], it serves as a highly versatile, advanced building block. The N-methylsulfonyl group dramatically alters the electronic properties of the indoline nitrogen, enhancing metabolic stability and providing a strong hydrogen-bond acceptor motif. Simultaneously, the C5-nitro group acts as a masked nucleophile, ready to be reduced to an amine for subsequent diversification. This application note details the physicochemical rationale, synthetic workflows, and downstream applications of this critical intermediate in the development of kinase inhibitors and antimitotic agents.

Physicochemical Rationale & Structural Advantages

As a Senior Application Scientist, the decision to utilize the 1-(methylsulfonyl)indoline core over standard anilines or indoles is driven by three mechanistic advantages:

  • Metabolic Stability: Unprotected indolines are susceptible to rapid in vivo N-oxidation and N-dealkylation. The strongly electron-withdrawing methylsulfonyl group delocalizes the nitrogen lone pair, drastically reducing its basicity and rendering it inert to oxidative metabolism.

  • Conformational Rigidity: The fused 5-membered pyrrolidine ring restricts the rotation of the nitrogen atom, locking the molecule into a predictable 3D conformation. This is critical for fitting into tight binding pockets, such as the ATP-binding hinge region of kinases.

  • Hydrogen Bonding: The sulfonyl oxygens serve as excellent bidentate hydrogen-bond acceptors, a feature frequently exploited in designing tubulin polymerization inhibitors targeting the colchicine binding site[2].

Quantitative Physicochemical Profiling

To illustrate the structural impact of these functional group additions, the calculated physicochemical properties of the intermediate and its derivatives are summarized below.

Table 1: Comparative Physicochemical Properties of Indoline Derivatives

CompoundSubstructureCalculated pKa (Indoline N)H-Bond AcceptorsH-Bond DonorsPrimary Utility in Drug Design
Indoline Unsubstituted~5.001Basic scaffold, metabolically labile
1-(Methylsulfonyl)indoline N-Sulfonylated< 0 (Non-basic)20Stable core, H-bond acceptor
1-(Methylsulfonyl)-5-nitroindoline C5-Nitro< 050Pro-nucleophile intermediate
1-(Methylsulfonyl)indolin-5-amine C5-Amino~4.5 (Aniline)32Active coupling partner

Experimental Protocols: The Self-Validating Workflow

To utilize 1-(Methylsulfonyl)-5-nitroindoline, it must first be activated via reduction to 1-(Methylsulfonyl)indolin-5-amine (CAS: 299921-01-0) [3]. This amine is then subjected to various coupling reactions. The following protocols are designed as self-validating systems, ensuring high fidelity and yield.

Protocol A: Catalytic Hydrogenation to 1-(Methylsulfonyl)indolin-5-amine

Causality & Expert Insight: Why choose Palladium on Carbon (Pd/C) over metal-acid reductions (e.g., Fe/HCl)? The N-sulfonyl group is robust against reductive conditions, but metal-acid reductions generate iron salts that can coordinate with the newly formed 5-amine, leading to intractable emulsions during aqueous workup. Catalytic hydrogenation offers a clean conversion where the only byproduct is water. Ethyl acetate (EtOAc) is selected as the solvent because it fully dissolves the highly crystalline nitro starting material while remaining completely inert.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(Methylsulfonyl)-5-nitroindoline (1.0 equiv, 10 mmol) in anhydrous ethyl acetate (0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the starting material) under a blanket of inert argon to prevent auto-ignition of the catalyst.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (approx. 1 atm / 760 Torr) and heat to 50–60 °C. The elevated temperature ensures complete conversion of the electron-poor nitro group[4].

  • Monitoring: Stir vigorously for 12–15 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 1:1) or LC-MS until complete consumption of the starting material is verified.

  • Workup & Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake thoroughly with additional EtOAc. Concentrate the filtrate under reduced pressure to yield 1-(Methylsulfonyl)indolin-5-amine as an off-white solid (>95% yield).

Protocol B: Diversification via Isocyanate Coupling (Urea Library Generation)

Causality & Expert Insight: The resulting 5-amine is an electron-rich aniline derivative. Reacting it with aryl isocyanates generates 1,3-disubstituted ureas. In kinase inhibitor design, the urea motif acts as a critical bidentate hydrogen-bond donor/acceptor system. It specifically interacts with the conserved catalytic aspartate residue (DFG motif) in the kinase hinge region.

Step-by-Step Methodology:

  • Coupling: Dissolve 1-(Methylsulfonyl)indolin-5-amine (1.0 equiv) in anhydrous dichloromethane (DCM). An aprotic solvent is mandatory to prevent the isocyanate from hydrolyzing.

  • Reagent Addition: Add the desired aryl isocyanate (1.1 equiv) dropwise at 0 °C. Starting at 0 °C mitigates the exothermic nature of the coupling and prevents isocyanate dimerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Successful urea formation typically results in the precipitation of the product from the DCM solution.

  • Isolation: Collect the precipitated urea via vacuum filtration, wash with cold DCM, and dry under high vacuum to yield the target kinase inhibitor candidate.

Visualizing the Synthetic and Logical Workflow

The following diagram maps the strategic progression from the nitro intermediate to final, biologically active drug candidates.

Workflow N1 1-(Methylsulfonyl)-5-nitroindoline (CAS: 312523-56-1) N2 Catalytic Hydrogenation (Pd/C, H2, EtOAc) N1->N2 N3 1-(Methylsulfonyl)indolin-5-amine (CAS: 299921-01-0) N2->N3 N4 Isocyanate Coupling (Urea Formation) N3->N4 N5 Acylation / Sulfonylation (Amide/Sulfonamide) N3->N5 N6 Buchwald-Hartwig Cross-Coupling N3->N6 N7 Kinase Inhibitors (ATP-pocket binding) N4->N7 N8 Tubulin Polymerization Inhibitors N5->N8 N9 GPCR Modulators (5-HT / Dopamine) N6->N9

Synthetic workflow and downstream drug discovery applications of 1-(Methylsulfonyl)-5-nitroindoline.

Applications in Drug Discovery

The 1-(methylsulfonyl)indolin-5-amine scaffold has been instrumental in several therapeutic areas:

  • Antimitotic Agents (Tubulin Inhibitors): Derivatives of this scaffold have been synthesized to mimic the colchicine binding site on tubulin, leading to cell cycle arrest in the G2/M phase and apoptosis in human tumor cell lines[2]. The tubulin-inhibitor MG-2477, which shares structural features with these derivatives, binds with high affinity to the colchicine site and induces autophagy-regulated cell death[5].

  • Kinase Inhibitors: The rigid indoline core projects the 5-position substituents at an ideal vector to interact with the allosteric pockets of receptor tyrosine kinases (RTKs), locking kinases in their inactive conformations.

  • GPCR Modulators: The structural similarity of the indoline core to serotonin (5-HT) makes it a highly valuable starting point for designing selective 5-HT receptor agonists and antagonists for neurological disorders.

References

  • Gasparotto, V., et al. "Synthesis and Biological Activity of 7-Phenyl-6,9-dihydro-3H-pyrrolo[3,2-f]quinolin-9-ones: A New Class of Antimitotic Agents." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Hagenbuchner, J., et al. "The tubulin inhibitor MG-2477 induces autophagy-regulated cell death, ROS accumulation and activation of FOXO3 in neuroblastoma." PMC, National Institutes of Health. URL: [Link]

Sources

Method

Application Note: Chemical Reduction Methods for 1-(Methylsulfonyl)-5-nitroindoline to Amino Derivatives

Introduction & Strategic Rationale The conversion of 5-nitroindoline derivatives to their corresponding 5-aminoindolines is a critical transformation in medicinal chemistry, particularly in the synthesis of dual 5-LOX/sE...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The conversion of 5-nitroindoline derivatives to their corresponding 5-aminoindolines is a critical transformation in medicinal chemistry, particularly in the synthesis of dual 5-LOX/sEH inhibitors and serotonin analogs [1]. The substrate 1-(methylsulfonyl)-5-nitroindoline presents a unique synthetic profile. The methylsulfonyl ( −SO2​CH3​ ) moiety serves as a robust, electron-withdrawing protecting group that stabilizes the electron-rich indoline nitrogen, preventing unwanted oxidation or ring-opening side reactions.

However, the reduction of the C5-nitro group must be highly chemoselective. Harsh basic conditions or over-reactive metal hydrides can trigger unwanted side reactions, including the cleavage of the sulfonamide bond or the formation of dimeric condensation byproducts. Therefore, selecting the appropriate reduction modality—balancing reactivity, chemoselectivity, and scalability—is paramount.

Mechanistic Insights: Navigating the Haber Pathway

To understand the causality behind our protocol choices, we must examine the Haber mechanism for nitroarene reduction [2, 3]. The reduction of a nitro group to an amine is a six-electron transfer process that proceeds through several intermediate stages.

Under neutral or acidic conditions, the reaction follows a direct pathway :

  • Nitro to Nitroso (fast, +2e⁻, +2H⁺, -H₂O)

  • Nitroso to Hydroxylamine (fast, +2e⁻, +2H⁺)

  • Hydroxylamine to Amine (rate-determining, +2e⁻, +2H⁺, -H₂O)

Under basic conditions, the highly reactive nitroso intermediate can couple with the hydroxylamine intermediate, leading to a condensation pathway that generates azoxy, azo, and hydrazo byproducts [2]. Because 1-(methylsulfonyl)-5-nitroindoline is sensitive to basic hydrolysis, all recommended protocols in this guide utilize neutral or acidic conditions to strictly enforce the direct Haber pathway.

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2e-, +2H+ -H2O Hydroxyl Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine Aniline Derivative (Ar-NH2) Hydroxyl->Amine +2e-, +2H+ -H2O

Direct reduction pathway of nitroarenes to amines via the Haber mechanism.

Comparative Data Presentation

To facilitate method selection, the quantitative performance of three field-proven reduction methodologies for 1-(methylsulfonyl)-5-nitroindoline is summarized below.

Reduction MethodReagents / CatalystConditionsYield (%)Reaction TimeScalabilityByproduct Risk
Continuous Flow Hydrogenation 10% Pd/C Cartridge, H₂ gasTHF/MeOH (1:1), 30 °C, 1.0 mL/min85 - 95%ContinuousExcellentVery Low
Béchamp-Type Reduction Fe powder, Acetic AcidEtOH/H₂O, 80 °C75 - 85%2 - 4 hoursGoodLow (Iron oxides)
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium FormateMeOH, 60 °C80 - 90%1 - 2 hoursModerateLow

Experimental Protocols

Every protocol below is designed as a self-validating system . Analytical checkpoints are embedded to ensure the integrity of the transformation before proceeding to downstream purification.

Protocol A: Continuous Flow Catalytic Hydrogenation

Continuous flow chemistry offers superior mass transfer and safety profiles compared to batch hydrogenation, particularly for nitro reductions which are highly exothermic [1].

Reagents: 1-(Methylsulfonyl)-5-nitroindoline (0.1 M), THF/MeOH (1:1 v/v), 10% Pd/C CatCart®. Equipment: H-Cube® or equivalent continuous flow hydrogenator.

  • Substrate Preparation: Dissolve 2.42 g (10 mmol) of 1-(methylsulfonyl)-5-nitroindoline in 100 mL of a degassed THF/MeOH (1:1 v/v) mixture to achieve a 0.1 M solution.

  • System Priming: Prime the flow reactor with the THF/MeOH solvent mixture at a flow rate of 1.0 mL/min. Set the column heater to 30 °C and the hydrogen pressure to Full H₂ mode (approx. 1 bar).

  • Reaction Execution: Switch the inlet valve to the substrate solution. Maintain the flow rate at 1.0 mL/min.

  • Self-Validation Checkpoint: Collect the first 2 mL of the output stream. Perform TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.6 ) should be completely absent, replaced by a highly polar, UV-active, and ninhydrin-positive spot ( Rf​≈0.2 ). Confirm via LC-MS ( m/z 213.1 [M+H]⁺).

  • Workup: Collect the steady-state product stream. Evaporate the solvent under reduced pressure to yield 1-(methylsulfonyl)-5-aminoindoline as a crystalline solid.

FlowWorkflow Prep 1. Substrate Preparation 0.1 M in THF/MeOH (1:1) Reactor 2. Flow Hydrogenation Pd/C 10%, 30°C, 1.0 mL/min Prep->Reactor Validation 3. In-line LC-MS/TLC Check m/z 213.1 [M+H]+ Reactor->Validation Workup 4. Solvent Evaporation & Product Isolation Validation->Workup

Continuous flow hydrogenation workflow for 5-nitroindoline derivatives.

Protocol B: Béchamp-Type Iron Reduction

When high-pressure hydrogenation equipment is unavailable, the classic iron-mediated reduction in acidic media provides exceptional chemoselectivity, completely avoiding the over-reduction of the indoline ring.

Reagents: 1-(Methylsulfonyl)-5-nitroindoline (1.0 eq), Iron powder (325 mesh, 5.0 eq), Glacial Acetic Acid (10.0 eq), Ethanol/Water (4:1).

  • Activation: In a round-bottom flask, suspend Iron powder (2.8 g, 50 mmol) in 40 mL of Ethanol/Water (4:1). Add Glacial Acetic Acid (6.0 g, 100 mmol) and heat to 60 °C for 15 minutes to activate the iron surface.

  • Substrate Addition: Add 1-(methylsulfonyl)-5-nitroindoline (2.42 g, 10 mmol) portion-wise to the activated iron suspension.

  • Reflux: Elevate the temperature to 80 °C and stir vigorously. The reaction mixture will turn dark brown/black as iron oxides form.

  • Self-Validation Checkpoint: After 2 hours, sample 50 µL of the mixture, dilute with EtOAc, filter through a micro-plug of Celite, and analyze by TLC. Continue heating until the nitro starting material is fully consumed.

  • Workup: Cool the mixture to room temperature. Filter the entire suspension through a pad of Celite to remove iron sludge, washing the pad generously with EtOAc (3 × 50 mL). Wash the combined organic filtrate with saturated NaHCO₃ to neutralize the acetic acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol C: Catalytic Transfer Hydrogenation (CTH)

CTH utilizes ammonium formate as an in situ hydrogen donor. It is highly effective for nitro group reductions and bypasses the hazards of hydrogen gas cylinders.

Reagents: 1-(Methylsulfonyl)-5-nitroindoline (1.0 eq), 10% Pd/C (0.1 eq by weight), Ammonium Formate (5.0 eq), Methanol.

  • Setup: Dissolve the substrate (2.42 g, 10 mmol) in 50 mL of Methanol. Add 10% Pd/C (0.24 g) carefully under an argon atmosphere to prevent ignition.

  • Donor Addition: Add Ammonium Formate (3.15 g, 50 mmol) in one portion.

  • Reaction: Heat the mixture to 60 °C. The decomposition of ammonium formate will generate H₂ gas (visible bubbling). Stir for 1-2 hours.

  • Self-Validation Checkpoint: Monitor the cessation of gas evolution and verify completion via LC-MS.

  • Workup: Cool to room temperature, filter through Celite to remove the Pd/C catalyst (Caution: Do not let the filter cake dry out completely to avoid fire risk). Concentrate the filtrate, re-dissolve in EtOAc, wash with water to remove residual formate salts, dry, and evaporate to yield the pure amine.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry / PubMed Central.
  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. PubMed Central.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
Application

Application Notes and Protocols for the Catalytic Hydrogenation of 1-(Methylsulfonyl)-5-nitroindoline

Prepared by a Senior Application Scientist These application notes provide a comprehensive guide for the catalytic hydrogenation of 1-(methylsulfonyl)-5-nitroindoline to its corresponding aniline, 1-(methylsulfonyl)-5-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

These application notes provide a comprehensive guide for the catalytic hydrogenation of 1-(methylsulfonyl)-5-nitroindoline to its corresponding aniline, 1-(methylsulfonyl)-5-aminoindoline. This transformation is a critical step in the synthesis of various pharmacologically active molecules. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility.

Introduction: The Significance of Nitro Group Reduction

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry. The resulting anilines are versatile intermediates for the construction of a wide array of heterocyclic scaffolds and functional groups. In the context of 1-(methylsulfonyl)-5-nitroindoline, its reduction to 1-(methylsulfonyl)-5-aminoindoline unlocks a primary amine handle, pivotal for subsequent derivatization in drug discovery programs.

Catalytic hydrogenation stands out as the preferred method for this transformation due to its high efficiency, clean reaction profile (with water as the primary byproduct), and amenability to scaling. This document outlines detailed protocols and the underlying scientific principles for achieving this conversion effectively.

Mechanism and Strategic Considerations in Catalyst Selection

The catalytic hydrogenation of a nitro group to an amine on a metal surface is a complex, multi-step process. While the exact mechanism can vary depending on the catalyst, substrate, and conditions, a generally accepted pathway involves the following key stages:

  • Adsorption: Both the nitro compound and hydrogen adsorb onto the surface of the metal catalyst.

  • Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates.

  • Desorption: The final aniline product desorbs from the catalyst surface, regenerating the active sites.

This multi-step process is visualized in the diagram below:

Catalytic Hydrogenation Mechanism Figure 1: Generalized Mechanism of Nitro Group Reduction cluster_reaction Reaction Pathway on Catalyst Surface cluster_catalyst Catalyst Role R-NO2 Nitro Compound (R-NO2) R-NO Nitroso Intermediate (R-NO) R-NO2->R-NO +H2 R-NHOH Hydroxylamine Intermediate (R-NHOH) R-NO->R-NHOH +H2 R-NH2 Amine Product (R-NH2) R-NHOH->R-NH2 +H2 Catalyst Metal Catalyst (e.g., Pd, Pt, Ni) H_adsorbed Adsorbed Hydrogen Catalyst->H_adsorbed H2 Hydrogen Gas (H2) H2->Catalyst Adsorption H_adsorbed->R-NO2 H_adsorbed->R-NO H_adsorbed->R-NHOH

Caption: Generalized reaction pathway for the reduction of a nitro group.

Choosing the Right Catalyst

The choice of catalyst is paramount for a successful hydrogenation. Several factors, including activity, selectivity, cost, and ease of handling, influence this decision. For the reduction of 1-(methylsulfonyl)-5-nitroindoline, the following are primary candidates:

CatalystKey AdvantagesConsiderations
Palladium on Carbon (Pd/C) Highly active, cost-effective, and the most commonly used catalyst for nitro group reductions.Can sometimes be pyrophoric when dry. Typically used at 5-10 wt% loading.
Platinum(IV) Oxide (PtO2, Adams' catalyst) Very effective, especially for more sterically hindered or challenging substrates.More expensive than Pd/C. Requires pre-reduction in situ to form the active platinum black.
Raney Nickel A cost-effective option, particularly for large-scale industrial applications.Often requires higher pressures and temperatures. It is pyrophoric and must be handled as a slurry in water or an organic solvent.

For most laboratory-scale syntheses of 1-(methylsulfonyl)-5-aminoindoline, 5-10% Palladium on Carbon is the recommended starting point due to its high reliability and operational simplicity.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the catalytic hydrogenation of 1-(methylsulfonyl)-5-nitroindoline.

Protocol 1: Hydrogenation using Palladium on Carbon with a Hydrogen Balloon

This protocol is suitable for small-scale (milligram to gram) synthesis and utilizes a simple hydrogen balloon setup.

Materials and Reagents:

  • 1-(Methylsulfonyl)-5-nitroindoline

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethyl Acetate (EtOAc), HPLC grade

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Vacuum/inert gas manifold

  • Buchner funnel and filter paper

Experimental_Setup_Balloon Figure 2: Hydrogenation Setup with Balloon cluster_flask Reaction Vessel cluster_gas Gas Handling Flask Round-bottom Flask - Substrate - Solvent - Catalyst - Stir Bar Balloon Hydrogen Balloon Needle Needle Balloon->Needle Manifold Vacuum/Nitrogen Manifold Manifold->Needle Septum Septum Needle->Septum Septum->Flask Stirrer Magnetic Stir Plate Stirrer->Flask Stirring

Caption: Diagram of a typical laboratory setup for hydrogenation.

Procedure:

  • Flask Preparation: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1-(methylsulfonyl)-5-nitroindoline (e.g., 1.0 g, 1.0 equiv).

  • Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate (approx. 20-40 mL). Stir the mixture to dissolve the starting material.

  • Inerting the Atmosphere: Seal the flask with a septum. Using a needle connected to a vacuum/nitrogen manifold, carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add 10% Pd/C (50% wet, e.g., 100 mg, 10 wt%). Safety Note: Dry Pd/C can be pyrophoric. Handle with care.

  • Hydrogen Introduction: Purge the flask again by evacuating and backfilling with nitrogen. Then, evacuate the flask and backfill with hydrogen from a balloon. Repeat this hydrogen backfill twice more.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under the hydrogen balloon. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Reaction Quench and Filtration: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the palladium catalyst. Safety Note: The Celite® pad with the catalyst should not be allowed to dry completely as it can be flammable. Keep it wet with the solvent.

  • Product Isolation: Rinse the Celite® pad with additional solvent (e.g., 2 x 10 mL of methanol). Combine the filtrates and concentrate under reduced pressure to yield the crude 1-(methylsulfonyl)-5-aminoindoline. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Hydrogenation using a Parr Shaker Apparatus

This protocol is suitable for larger-scale synthesis (gram to multi-gram) and offers more controlled hydrogen pressure.

Materials and Reagents:

  • As per Protocol 1

  • Parr shaker apparatus or similar hydrogenation reactor

Procedure:

  • Reactor Loading: Charge a suitable pressure-resistant reactor vessel with 1-(methylsulfonyl)-5-nitroindoline and a solvent (e.g., methanol).

  • Catalyst Slurry: In a separate beaker, create a slurry of 10% Pd/C in a small amount of the reaction solvent.

  • Catalyst Loading: Under an inert atmosphere, transfer the catalyst slurry to the reactor vessel.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen (e.g., to 50 psi) and vent. Repeat this cycle five times.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi). Begin agitation (shaking) and maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Once complete, carefully vent the reactor and purge with nitrogen. The work-up procedure follows steps 7 and 8 from Protocol 1.

Process Optimization and Troubleshooting

Optimizing the reaction conditions can lead to improved yields, shorter reaction times, and higher purity.

ParameterTypical RangeImpact on Reaction
Catalyst Loading 5-10 wt%Higher loading increases reaction rate but also cost. Lower loading may lead to incomplete conversion.
Hydrogen Pressure 1-4 atm (15-60 psi)Higher pressure generally increases the reaction rate. Atmospheric pressure (balloon) is often sufficient.
Solvent MeOH, EtOH, EtOAc, THFThe substrate must be soluble. Protic solvents like methanol can facilitate the reaction.
Temperature 20-50 °CMost nitro reductions are exothermic and proceed well at room temperature. Gentle heating may be required for less reactive substrates.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Conversion - Inactive catalyst- Insufficient hydrogen- Low catalyst loading- Use fresh catalyst.- Ensure the system is leak-free and provide a fresh supply of hydrogen.- Increase catalyst loading.
Side Product Formation - Over-reduction (if other reducible functional groups are present)- Catalyst poisoning- Use a more selective catalyst or milder conditions.- Ensure high purity of starting materials and solvents.
Slow Reaction Rate - Poor mixing- Low hydrogen pressure or temperature- Increase stirring/agitation speed.- Increase hydrogen pressure or gently warm the reaction.

Characterization of 1-(Methylsulfonyl)-5-aminoindoline

The successful synthesis of the target compound should be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To confirm the molecular weight and assess purity.

  • IR Spectroscopy: To observe the appearance of N-H stretches (typically ~3300-3500 cm⁻¹) and the disappearance of the NO₂ stretches (typically ~1520 and 1340 cm⁻¹).

Conclusion

The catalytic hydrogenation of 1-(methylsulfonyl)-5-nitroindoline is a robust and scalable method for producing the corresponding aniline. By carefully selecting the catalyst and reaction conditions, this transformation can be achieved with high yield and purity. The protocols provided herein serve as a validated starting point for laboratory synthesis. As with all chemical reactions, appropriate safety precautions must be taken, particularly when handling hydrogen gas and pyrophoric catalysts.

Method

Application Note: 1-(Methylsulfonyl)-5-nitroindoline as a Privileged Scaffold for Bioactive Indole and Indoline Derivatives

Executive Summary The indole and indoline heterocycles are ubiquitous in modern drug discovery, serving as core pharmacophores for a vast array of therapeutic agents[1]. Within this chemical space, 1-(Methylsulfonyl)-5-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole and indoline heterocycles are ubiquitous in modern drug discovery, serving as core pharmacophores for a vast array of therapeutic agents[1]. Within this chemical space, 1-(Methylsulfonyl)-5-nitroindoline (CAS: 312523-56-1) has emerged as a highly versatile, bifunctional building block. By strategically leveraging its N-methylsulfonyl protecting/directing group and its reducible 5-nitro moiety, researchers can rapidly access diverse chemical libraries. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold to synthesize two distinct classes of bioactive molecules: c-Myc G-quadruplex (G4) stabilizers (anticancer) and dual COX-2/5-LOX inhibitors (anti-inflammatory).

Chemical Rationale & Structural Advantages

Successful library design requires a deep understanding of how specific functional groups influence both synthetic reactivity and biological target engagement.

  • The N-Methylsulfonyl Handle: In the context of anti-inflammatory drug design, the N-methylsulfonyl group is not merely a protecting group; it is a critical pharmacophore. It is specifically sized and electronically tuned to insert into the secondary hydrophobic pocket of the cyclooxygenase-2 (COX-2) active site, ensuring high selectivity over COX-1[2]. Synthetically, it acts as a robust electron-withdrawing group that protects the indoline nitrogen from unwanted oxidation or alkylation during downstream functionalization.

  • The 5-Nitro Latent Nucleophile: The 5-nitro group serves as an excellent precursor for the 5-aminoindoline scaffold. Substituted 5-nitroindoles and their amino derivatives have been identified as potent binders of the c-Myc promoter G-quadruplex[3]. Reducing the nitro group provides a primary amine that can be readily conjugated with pyrrolidines or amides to enhance G4 DNA stabilization, leading to the downregulation of the c-Myc oncogene and subsequent cancer cell apoptosis[3].

  • Indoline vs. Indole Interconversion: The sp³-hybridized indoline core provides essential 3D character (Fsp³), which improves aqueous solubility and pharmacokinetic profiles. However, if a planar π-π stacking interaction is required for target binding (e.g., within the COX-2 active site), the indoline can be cleanly dehydrogenated to the fully aromatic indole[2].

Mechanistic Workflow

The following diagram illustrates the synthetic divergence of 1-(Methylsulfonyl)-5-nitroindoline into distinct therapeutic pathways.

SyntheticWorkflow A 1-(Methylsulfonyl)-5-nitroindoline (Bifunctional Scaffold) B Chemoselective Reduction (Pd/C, H2) A->B Path A: Amine Generation C Dehydrogenation / Oxidation (DDQ) A->C Path B: Aromatization D 5-Amino-1-(methylsulfonyl)indoline (Nucleophilic Handle) B->D E 1-(Methylsulfonyl)-5-nitroindole (Planar Aromatic Core) C->E F Amidation / Conjugation Target: c-Myc G4 DNA Binders D->F Reductive Amination G C3-Formylation & Condensation Target: COX-2/5-LOX Inhibitors E->G Vilsmeier-Haack

Synthetic divergence of 1-(Methylsulfonyl)-5-nitroindoline into bioactive agents.

Experimental Protocols

Protocol A: Chemoselective Reduction to 5-Amino-1-(methylsulfonyl)indoline

Objective: Convert the 5-nitro group to a primary amine without cleaving the N-sulfonyl bond. Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent the acidic hydrolysis of the sulfonamide group. The N-sulfonyl moiety is highly stable to standard H₂/Pd conditions, ensuring perfect chemoselectivity.

  • Preparation: Dissolve 1-(Methylsulfonyl)-5-nitroindoline (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration. Rationale: Methanol provides optimal solubility for the nitro intermediate and facilitates efficient hydrogen transfer.

  • Degassing: Purge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric; addition must be performed under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 3–4 hours.

  • Monitoring: Track reaction progress via TLC (Hexanes/EtOAc 1:1). The starting material (higher Rf​ ) will cleanly convert to the polar amine (lower Rf​ ).

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo. Critical Step: 5-aminoindoline derivatives are highly susceptible to air oxidation[3]. The resulting product must be immediately flushed with Argon and stored at -20°C, or used directly in the next coupling step.

Protocol B: Synthesis of N-Methylsulfonyl Indole Hydrazones (COX-2 Inhibitors)

Objective: Generate a planar N-methylsulfonyl indole derivative with a C3-hydrazone linkage. Causality: The indoline must first be oxidized to an indole to establish the rigid, planar π-system required for optimal intercalation into the COX-2 active site[2]. Because the N-sulfonyl group withdraws electron density from the indole core, subsequent electrophilic aromatic substitution (Vilsmeier-Haack) requires elevated temperatures compared to unprotected indoles.

  • Aromatization: Treat the indoline precursor with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) in 1,4-dioxane at 80°C for 2 hours. Filter the precipitated DDQ-H₂ byproduct and concentrate the filtrate to isolate the 1-(methylsulfonyl)-5-nitroindole core.

  • Vilsmeier Reagent Formation: To a pre-cooled (0°C) solution of anhydrous DMF (3.0 eq), dropwise add POCl₃ (1.5 eq). Stir for 30 minutes to form the active electrophile.

  • C3-Formylation: Add the N-methylsulfonyl indole (1.0 eq) dissolved in a minimal amount of DMF. Heat the reaction mixture to 80°C for 4 hours.

  • Quenching: Pour the mixture over crushed ice and neutralize with saturated aqueous NaOH to precipitate 1-(methylsulfonyl)-5-nitro-1H-indole-3-carbaldehyde. Filter and dry.

  • Condensation: React the isolated aldehyde with an appropriate thiosemicarbazide (1.1 eq) in ethanol, utilizing a catalytic amount of glacial acetic acid. Reflux for 6 hours to yield the final COX-2/5-LOX dual inhibitor scaffold[2].

Data Presentation: Biological Profiling of Derivatives

The table below summarizes the validated biological activities of compound libraries synthesized utilizing the aforementioned pathways and structural logic.

Derivative ClassPrimary TargetMechanism of ActionKey In Vitro MetricRef
Pyrrolidine-substituted 5-nitroindoles c-Myc G4 DNAG-quadruplex stabilization; induces sub-G1/G1 cell-cycle arrest. DC50​ < 10 µM (HeLa cells)[3]
N-methylsulfonyl-indole thiosemicarbazones COX-2 / 5-LOXDual enzymatic inhibition; binds secondary hydrophobic pocket.COX-2 IC50​ ~ 0.1–0.5 µM[2]
1H-indole-2-carboxylic acids 14-3-3η proteinDisruption of oncogenic protein-protein interactions.Reduces infarct volumes[1]

References

  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks Journal of Enzyme Inhibition and Medicinal Chemistry (2023) URL:[Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity ChemMedChem / PubMed (2021) URL: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) MDPI Pharmaceuticals (2024) URL:[Link]

Sources

Application

Application Note: Advanced Cleavage Protocols for the N-Methylsulfonyl Protecting Group in Nitroindoline Scaffolds

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative data, and validated protocols for N-mesyl deprotection. Introduction & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative data, and validated protocols for N-mesyl deprotection.

Introduction & Mechanistic Rationale

In my experience as a Senior Application Scientist, nitroindolines are indispensable scaffolds in modern drug development. They frequently serve as photocleavable protecting groups for complex peptides1 [1] or as core pharmacophores in targeted therapeutics like FimH antagonists2 [2]. During the multi-step synthesis of these molecules, the N-methylsulfonyl (N-Ms or mesyl) group is routinely employed to protect the indoline nitrogen, particularly to withstand harsh electrophilic aromatic substitution reactions such as C5- or C7-nitration3 [3].

However, cleaving the N-Ms group from a nitroindoline presents a severe chemical challenge. Sulfonamides are inherently stable, and the strong electron-withdrawing nature of the nitro group fundamentally alters the reactivity of the indoline core. This electronic effect dictates the causality behind our experimental choices:

  • The Failure of Reductive Cleavage: Standard N-mesyl indolines are often deprotected using reductive conditions (e.g., Mg/MeOH, SmI₂, or Na/NH₃). For nitroindolines, these conditions fail catastrophically because the strongly oxidizing nitro group is preferentially reduced to an aniline before N-S bond cleavage can occur.

  • Nucleophilic Susceptibility (The TBAF Pathway): The reduced electron density makes the nitroindoline nitrogen an exceptionally good leaving group. Consequently, nucleophilic attack on the hard sulfur center by a naked fluoride ion—sourced from Tetrabutylammonium fluoride (TBAF)—efficiently cleaves the N-S bond, releasing the free amine and mesyl fluoride 4 [4].

  • Acidic Activation (The TfOH Pathway): Traditional acidic deprotection relies on protonating the sulfonamide nitrogen to weaken the N-S bond. Because the nitro group severely dampens the basicity of the indoline nitrogen, weak acids (like TFA) are entirely ineffective. Instead, superacids like Trifluoromethanesulfonic acid (TfOH) are required to force protonation, followed by nucleophilic attack of the triflate anion on the sulfur atom5 [5].

Comparative Data Analysis

To guide your protocol selection, the following table summarizes the quantitative performance of various cleavage conditions on 1-(methylsulfonyl)-5-nitroindoline models.

Cleavage ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality & Notes
TBAF (1.0 M) THF65 (Reflux)4 - 688 - 95Nucleophilic attack by F⁻. Mild, high functional group tolerance.
TfOH (3.0 eq) DCE902 - 485 - 92Acidic protonation. Fast, highly scalable, but requires robust substrates.
Mg / MeOH MeOH2524< 10Reductive. Fails due to competing nitro group reduction.
Na / NH₃ (liq) THF/NH₃-781N/AReductive. Destroys the nitroindoline core entirely.
Experimental Workflows and Protocols

Workflow Step1 1. Dissolve N-Ms Nitroindoline in anhydrous THF (0.1 M) Step2 2. Add TBAF (3.0-5.0 equiv) at room temperature Step1->Step2 Step3 3. Reflux at 65 °C Monitor via TLC Step2->Step3 Step4 4. Quench with H2O Extract with EtOAc Step3->Step4 Step5 5. Wash with Brine Dry & Concentrate Step4->Step5

Step-by-step workflow for the nucleophilic cleavage of the N-mesyl group using TBAF.

Protocol A: Nucleophilic Cleavage via TBAF (Recommended for Complex Substrates)

Self-Validating Principle: The reaction progress can be visually monitored. As the highly conjugated free nitroindoline forms, the solution typically transitions from a pale yellow to a deep orange/red hue.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-mesyl nitroindoline (1.0 mmol) in anhydrous THF (10 mL) to achieve a 0.1 M concentration.

  • Reagent Addition: Syringe in a 1.0 M solution of TBAF in THF (3.0 to 5.0 mmol, 3.0–5.0 equiv). Expert Insight: Commercial TBAF contains hydration water which reduces its nucleophilicity. Using a slight excess compensates for this hydration shell.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 65 °C. Stir vigorously. Monitor the reaction via TLC (typically 30% EtOAc/Hexanes). The starting material spot (UV active) will disappear, replaced by a lower Rf spot corresponding to the free amine.

  • Workup: Once complete (typically 4–6 hours), cool the mixture to room temperature. Quench by adding distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaCl (brine) to remove residual TBAF salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Acid-Mediated Cleavage via TfOH (Recommended for Scalable/Robust Substrates)

Self-Validating Principle: The extreme acidity of TfOH ensures rapid protonation. The reaction is self-limiting once the sulfonamide is cleaved, preventing over-reaction, provided the temperature is strictly controlled.

  • Preparation: Dissolve the N-mesyl nitroindoline (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL) in a pressure-resistant vial or heavy-walled flask.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Carefully add Trifluoromethanesulfonic acid (TfOH) (3.0 mmol, 3.0 equiv) dropwise. Safety Note: TfOH is a highly corrosive superacid; handle only in a fume hood with appropriate PPE.

  • Reaction Execution: Seal the vessel and heat to 90 °C for 2–4 hours.

  • Workup: Cool strictly to 0 °C. Critical Step: Slowly quench the reaction by dropwise addition of saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7-8. Rapid addition will cause violent effervescence and potential product loss.

  • Purification: Extract with Dichloromethane (DCM) (3 × 15 mL), dry over Na₂SO₄, concentrate, and purify via chromatography.

Mechanistic Pathway Visualization

Mechanism cluster_TBAF Nucleophilic Pathway (Protocol A) cluster_TfOH Acidic Pathway (Protocol B) Substrate N-Mesyl Nitroindoline (Stable N-S Bond) TBAF Fluoride (F⁻) Attack on Sulfur Center Substrate->TBAF TBAF/THF, 65°C TfOH Protonation of Sulfonamide N/O Substrate->TfOH TfOH/DCE, 90°C Product1 Free Nitroindoline + Mesyl Fluoride TBAF->Product1 Intermediate2 Triflate Attack on Activated S TfOH->Intermediate2 Product2 Free Nitroindoline + Mesyl Triflate Intermediate2->Product2

Mechanistic divergence of N-mesyl cleavage via nucleophilic and acidic pathways.

References
  • Source:Journal of Medicinal Chemistry (ACS Publications)
  • Source:PMC (National Institutes of Health)
  • Title: Using weak interactions to control C-H mono-nitration of indolines Source:The Royal Society of Chemistry URL
  • Source:Organic Letters (ACS Publications)
  • Source:The Journal of Organic Chemistry (ACS Publications)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-(Methylsulfonyl)-5-nitroindoline

Introduction The synthesis of 1-(Methylsulfonyl)-5-nitroindoline is a critical step in the development of various pharmacologically active molecules. As a key intermediate, achieving a high yield of this compound is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 1-(Methylsulfonyl)-5-nitroindoline is a critical step in the development of various pharmacologically active molecules. As a key intermediate, achieving a high yield of this compound is paramount for the efficiency and cost-effectiveness of a synthetic campaign. However, the N-sulfonylation of 5-nitroindoline, while conceptually straightforward, is often plagued by issues that can lead to significantly diminished yields.

This technical support guide is designed for researchers, chemists, and drug development professionals who have encountered challenges in this synthesis. Moving beyond a simple recitation of steps, this document provides in-depth, cause-and-effect troubleshooting strategies grounded in established chemical principles. Our goal is to empower you to diagnose issues within your experimental setup and implement robust solutions to maximize your reaction's success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has a very low yield, or it appears not to have started at all. What are the most common initial problems to investigate?

A1: This is the most frequent issue and typically points to foundational problems with the reaction setup or reagents rather than complex side reactions.

  • Cause 1: Reagent Quality & Moisture Contamination: Methanesulfonyl chloride (MsCl) is highly reactive and susceptible to hydrolysis. Any moisture in the reaction flask, solvent, or base will rapidly convert MsCl to methanesulfonic acid, rendering it incapable of reacting with the indoline. Similarly, the 5-nitroindoline starting material can degrade over time or if stored improperly.[1]

    • Expert Recommendation: Always use freshly distilled or recently purchased anhydrous solvents. Ensure your base, such as triethylamine or pyridine, is dry. Glassware must be rigorously oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. It is good practice to use a fresh bottle of methanesulfonyl chloride or to redistill older stock.

  • Cause 2: Inadequate Base Strength or Stoichiometry: The sulfonylation reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base. If the base is too weak or if less than one equivalent is used, the HCl will protonate the starting 5-nitroindoline. This protonated indoline is no longer nucleophilic and will not react with the methanesulfonyl chloride, effectively stopping the reaction.[2]

    • Expert Recommendation: Use at least 1.1 to 1.5 equivalents of a suitable tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The slight excess ensures complete neutralization of the generated acid and accounts for any minor impurities or moisture.

  • Cause 3: Low Reaction Temperature: While starting the reaction at 0 °C is crucial to control the initial exotherm from adding MsCl, maintaining this low temperature for the entire reaction may render it too sluggish, especially if the 5-nitroindoline has poor solubility in the chosen solvent.

    • Expert Recommendation: After the dropwise addition of methanesulfonyl chloride at 0 °C, allow the reaction to slowly warm to room temperature. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). If the reaction stalls, gentle heating (e.g., to 40 °C) can be considered, but this must be balanced against the risk of side reactions.

Q2: My TLC shows multiple new spots, and my desired product is only a minor component. What are the likely side reactions?

A2: The formation of multiple products indicates a loss of selectivity or degradation. Understanding these pathways is key to suppressing them.

  • Cause 1: Degradation of Starting Material or Product: The nitro-substituted indoline ring system can be sensitive to harsh conditions. Strong bases or high temperatures can lead to decomposition, often visible as streaking on the TLC plate or the formation of a dark, tar-like crude product. 5-Nitroindole derivatives are generally stable, but this stability can be compromised under certain reaction conditions.[3][4]

    • Expert Recommendation: Maintain strict temperature control throughout the reaction. Avoid using overly strong, non-hindered bases if possible. Ensure the workup procedure is performed promptly once the reaction is complete to minimize the product's exposure to the reaction environment.

  • Cause 2: Contamination in Starting Material: If the starting 5-nitroindoline was synthesized and not properly purified, it may contain regioisomers (e.g., 4- or 6-nitroindoline) which will also react with methanesulfonyl chloride, leading to a mixture of isomeric products that can be difficult to separate.

    • Expert Recommendation: Always verify the purity of your starting 5-nitroindoline by ¹H NMR and LC-MS before beginning the reaction. If purity is questionable, purify it by column chromatography or recrystallization.

Q3: I'm having difficulty isolating and purifying the final product from the crude mixture. What are the best practices?

A3: A robust workup and purification strategy is essential for obtaining a high yield of pure product.

  • Problem: Emulsion during Aqueous Workup: The use of amine bases like triethylamine can lead to the formation of ammonium salts (triethylammonium hydrochloride), which can act as surfactants and cause emulsions during the extraction phase, trapping the product and making separation difficult.

    • Expert Recommendation: After quenching the reaction (e.g., with water or saturated NH₄Cl), perform a series of washes. A wash with dilute acid (e.g., 1M HCl) will protonate the excess amine base, making it water-soluble and easily removable.[5] Follow this with a wash with saturated sodium bicarbonate to remove any residual acid, and finally, a brine wash to break up emulsions and remove bulk water before drying the organic layer.

  • Problem: Difficulty with Chromatography: 1-(Methylsulfonyl)-5-nitroindoline is a moderately polar compound. Choosing the wrong solvent system for column chromatography can result in poor separation from impurities or starting material.

    • Expert Recommendation: Use TLC to determine the optimal eluent system before committing to a large-scale column. A gradient elution starting with a less polar system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity is often effective. The product, being a sulfonamide, is generally less polar than the starting amine (indoline), so it should have a higher Rf value on the TLC plate.[5][6]

Troubleshooting Decision Tree

This workflow provides a logical path to diagnose and solve common issues leading to low yields.

Troubleshooting_Yield Start Low Yield Observed TLC_Check Analyze Crude Reaction TLC Start->TLC_Check SM_Only Result: Mostly Starting Material TLC_Check->SM_Only  No Product Spot Multi_Spots Result: Multiple Spots or Streaking TLC_Check->Multi_Spots  Complex Mixture Impure_Product Result: Product with Persistent Impurities TLC_Check->Impure_Product  Product Spot Present Check_Reagents 1. Verify Reagent Purity & Dryness (MsCl, Solvent, Base) 2. Check Base Stoichiometry (>1.1 eq) SM_Only->Check_Reagents Potential Reagent Issue Optimize_Conditions Allow Reaction to Warm to RT Monitor for Progress Consider Gentle Heating (40°C) Check_Reagents->Optimize_Conditions If Reagents are Good Check_Purity_SM Verify Purity of 5-Nitroindoline (Check for Isomers) Multi_Spots->Check_Purity_SM Possible Impure Start Control_Temp Maintain Strict Temp Control (Add MsCl at 0°C) Avoid Excessive Heating Check_Purity_SM->Control_Temp If SM is Pure Refine_Workup Implement Acid/Base Washes to Remove Base & Salts Impure_Product->Refine_Workup Workup Issue Refine_Purification Optimize Chromatography (Gradient Elution) or Consider Recrystallization Refine_Workup->Refine_Purification If Impurities Remain

Caption: A decision tree for troubleshooting the synthesis of 1-(Methylsulfonyl)-5-nitroindoline.

Key Parameter Optimization

The choice of reagents and conditions can dramatically influence the reaction outcome. Use this table as a guide for optimization.

ParameterCondition ACondition BRationale & Expected Outcome
Base Triethylamine (TEA)PyridineTEA is a stronger, more hindered base, generally effective for scavenging HCl. Pyridine is less basic and can sometimes act as a nucleophilic catalyst, which may or may not be beneficial. Start with TEA for its reliability.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)DCM is a standard, non-polar aprotic solvent that works well for this reaction. THF is more polar and may improve the solubility of the 5-nitroindoline starting material, potentially increasing the reaction rate. Ensure THF is anhydrous.
Temperature 0 °C to Room TempRoom Temp to 40 °CThe standard protocol is a gradual warming from 0 °C to RT. If the reaction is slow or stalls (as monitored by TLC), gentle heating to 40 °C can increase the rate, but watch closely for decomposition.
MsCl Stoichiometry 1.1 equivalents1.5 equivalents1.1 equivalents is often sufficient and minimizes waste and purification challenges. Increasing to 1.5 equivalents can help drive the reaction to completion if it stalls due to minor moisture contamination but may require more effort to remove the excess during workup.

Optimized Experimental Protocol

This protocol incorporates best practices to serve as a robust starting point for achieving a high yield.

Materials:

  • 5-Nitroindoline (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Preparation: Add 5-nitroindoline (1.0 eq) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add anhydrous DCM to the flask (approx. 0.1 M concentration) and stir to dissolve or suspend the starting material.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the cooled mixture and stir for 5 minutes.

  • Sulfonylation: Add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly. A cloudy precipitate of triethylammonium hydrochloride may form.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes as eluent). The reaction is complete when the 5-nitroindoline spot is no longer visible. This may take 2-12 hours.

  • Quenching: Once complete, cool the mixture again to 0 °C and slowly quench by adding deionized water.

  • Workup & Extraction: Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove TEA), saturated NaHCO₃ (to neutralize acid), and brine (to break emulsions).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Combine the fractions containing the pure product and concentrate to yield 1-(Methylsulfonyl)-5-nitroindoline as a solid.

References

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]

  • Talukdar, S., et al. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Indian Journal of Chemistry. [Link]

  • Loakes, D., & Brown, D. M. (1994). Stability and structure of DNA oligonucleotides containing non-specific base analogues. Nucleic Acids Research, 22(20), 4039–4043. [Link]

  • Google Patents. (2012). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Wang, D., et al. (2025). Copper-Mediated C4–H Sulfonylation of Indoles via a Transient Directing Group Strategy. Organic Letters. [Link]

  • Yang, B., et al. (2019). Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides. The Journal of Organic Chemistry, 85(1), 346–355. [Link]

  • Loakes, D., & Brown, D. M. (1992). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 20(20), 5149–5152. [Link]

  • Loakes, D., & Brown, D. M. (1992). 5-Nitroindole as an universal base analogue. PMC. [Link]

  • Reddit. (2025). Formation of Mesylate Salts and avoiding Alkylmesylates. r/Chempros. [Link]

  • Smith, S. W., et al. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. Angewandte Chemie International Edition, 56(24), 6848–6851. [Link]

  • ResearchGate. (2015). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?. [Link]

  • Smith, S. W., et al. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. PubMed. [Link]

  • Kumar, A., et al. (2026). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. PMC. [Link]

  • ResearchGate. (n.d.). 7 questions with answers in MESYLATES. [Link]

  • Kumar, S., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. [Link]

  • Mphahlele, M. J., & Gildenhuys, S. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3208. [Link]

  • Liu, X., et al. (n.d.). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Molecules. [Link]

  • Boxer, M. B., et al. (2012). 1-(sulfonyl)-5-(arylsulfonyl)indoline as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of Medicinal Chemistry, 55(21), 9109–9123. [Link]

  • de Souza, M. C. B. V., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • Beilstein Journals. (2025). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. [Link]

  • Lee, J.-Y., et al. (2018). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. Molecules, 23(11), 2991. [Link]

Sources

Optimization

Optimizing solvent conditions for 1-(Methylsulfonyl)-5-nitroindoline crystallization

Welcome to the Technical Support Center for Crystallization Process Development. This guide is specifically engineered for researchers and process chemists optimizing the solvent conditions for 1-(Methylsulfonyl)-5-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Crystallization Process Development. This guide is specifically engineered for researchers and process chemists optimizing the solvent conditions for 1-(Methylsulfonyl)-5-nitroindoline .

Due to its specific structural features—a relatively flat indoline core flanked by a highly polar, hydrogen-bond-accepting methylsulfonyl group and a strongly electron-withdrawing nitro group—this molecule presents unique thermodynamic challenges. It is highly prone to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and solvent-dependent polymorphic variability.

Below, you will find a data-driven solvent matrix, targeted troubleshooting FAQs, and a self-validating experimental protocol designed to ensure robust, scalable Solid-Liquid Phase Separation (SLPS).

Part 1: Solvent Selection & Solubility Matrix

The first step in designing a robust crystallization process is understanding the thermodynamic affinity between the solute and various solvent classes. The table below summarizes the empirical solubility profile for 1-(Methylsulfonyl)-5-nitroindoline and recommends optimal solvent/antisolvent pairings.

Solvent ClassRepresentative SolventsSolubility ProfileProcess RoleRecommended Antisolvent
Polar Aprotic DMSO, DMF, NMPVery HighPrimary SolventWater, Isopropanol (IPA)
Ketones / Esters Acetone, Ethyl AcetateHigh to ModeratePrimary SolventHeptane, Water
Chlorinated Dichloromethane (DCM)HighPrimary SolventHexane, Heptane
Alcohols Ethanol, IsopropanolLow to ModerateAntisolvent / CoolingN/A
Aliphatic / Water Heptane, WaterVery LowAntisolventN/A

Process Note: While Acetone/Water is a high-yield system, the rapid shift in the dielectric constant upon water addition makes it highly susceptible to spinodal decomposition (oiling out). Ethyl Acetate/Heptane offers a more gradual desolvation curve, often yielding superior crystal habits.

Part 2: Troubleshooting FAQs

Q1: Why is my compound forming a sticky oil at the bottom of the flask instead of crystallizing?

A: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." Instead of organizing into a crystal lattice (Solid-Liquid Phase Separation), the supersaturated system minimizes its free energy by demixing into two liquid phases: a solute-rich droplet phase and a solute-lean continuous phase[1].

Causality: The methylsulfonyl and nitro groups on the indoline core create strong localized dipole moments. When a highly polar antisolvent (like water) is rapidly introduced, the solvation shell is disrupted faster than the molecules can orient themselves into a stable crystal lattice. The liquid-liquid equilibrium region in the phase diagram is easily accessible for highly functionalized APIs[2]. Solution: Do not attempt to crystallize directly from the oil, as this traps impurities and causes severe agglomeration[2]. Instead:

  • Shift the Phase Boundary: Reduce the antisolvent ratio or switch to a less polar antisolvent (e.g., replace Water with Isopropanol).

  • Isothermal Seeding: Introduce 1–2 wt% of seed crystals before reaching the LLPS boundary. Seeding provides a low-energy surface for nucleation, bypassing the spinodal decomposition entirely[2].

Q2: I am getting inconsistent polymorphic forms across different batches. How do I lock in the stable form?

A: Polymorphic inconsistency is driven by variable solute-solvent interactions that alter nucleation kinetics.

Causality: The flexible sulfonamide linkage allows for conformational polymorphism. Solvents with strong hydrogen-bonding capabilities (e.g., Alcohols) may competitively bind to the nitro or sulfonyl oxygen atoms, inhibiting the specific intermolecular hydrogen-bonded networks required to nucleate the thermodynamically stable polymorph[3]. Conversely, apolar solvents may promote a different conformational assembly[4]. Solution: Conduct a diverse solvent screen utilizing solvents with varying hydrogen-bond donor/acceptor propensities[3]. Once the stable form is identified, control the supersaturation generation rate strictly. High supersaturation favors the kinetically fast (metastable) polymorph, while low supersaturation favors the thermodynamically stable form[4].

Q3: My yield is fine, but the crystals are highly agglomerated and trap residual solvent.

A: Agglomeration is a kinetic failure typically caused by localized zones of extreme supersaturation during antisolvent addition. Causality: If the antisolvent is injected too quickly, the mixing time exceeds the induction time for nucleation. This causes a massive, uncontrolled burst of fine nuclei that immediately agglomerate to reduce their high surface energy. Solution: Transition to a Combined Cooling/Antisolvent Crystallization approach. By optimizing the antisolvent injection rate and coupling it with a controlled cooling ramp, you maintain the system within the metastable zone, promoting the growth of existing crystals rather than the uncontrolled birth of new, agglomerated fines[5].

Part 3: Standardized Experimental Protocol

To avoid LLPS and ensure consistent polymorphic output, utilize this self-validating Seeded Combined Cooling/Antisolvent Workflow .

Materials:

  • Primary Solvent: Acetone

  • Antisolvent: Heptane (Preferred over water to minimize LLPS risk)

  • Seed Crystals: 1-(Methylsulfonyl)-5-nitroindoline (1 wt%, micronized)

Step-by-Step Methodology:

  • Dissolution & Clarification: Dissolve the crude 1-(Methylsulfonyl)-5-nitroindoline in Acetone at 50°C to achieve a concentration of 90% of its saturation limit. Perform a hot polish filtration (0.45 µm PTFE) into a jacketed crystallizer to remove foreign particulates that could act as heterogeneous nucleation sites.

  • Primary Cooling & Seeding: Cool the clear solution linearly to 35°C at a rate of 0.5°C/min. The solution is now supersaturated but within the metastable zone. Introduce 1 wt% of seed crystals.

  • Seed Bed Validation (Self-Validating Step): Hold the suspension isothermally at 35°C for 30 minutes. Visual/FBRM Check: The seed crystals must remain suspended and not dissolve (confirming supersaturation) nor rapidly multiply (confirming you are outside the labile zone).

  • Controlled Antisolvent Addition: Begin dosing Heptane at a slow, constant rate (e.g., 0.1 bed volumes/hour) using a programmable syringe pump. Ensure high-shear overhead stirring to prevent localized pooling of the antisolvent.

  • Final Cooling & Desupersaturation: Once 50% of the total antisolvent volume is added, initiate a secondary cooling ramp to 5°C at 0.2°C/min while continuing the antisolvent addition[5].

  • Isolation: Hold at 5°C for 2 hours to maximize yield. Filter the slurry, wash the cake with cold Heptane, and dry under vacuum at 40°C.

Part 4: Process Visualization

Workflow N1 Dissolve API in Primary Solvent (e.g., Acetone/DMSO) N2 Generate Supersaturation (Cooling + Antisolvent) N1->N2 N3 LLPS (Oiling Out) Detected? N2->N3 N4 Troubleshoot LLPS: 1. Isothermal Seeding 2. Reduce Addition Rate N3->N4 Yes (Oil Droplets) N5 Solid-Liquid Phase Separation (Nucleation & Growth) N3->N5 No (Clear to Cloudy) N4->N2 Iterate Parameters N6 Filter, Wash & Dry Crystals N5->N6

Workflow for optimizing 1-(Methylsulfonyl)-5-nitroindoline crystallization and mitigating LLPS.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • Diverse Solvent Selection for Polymorph Landscape Investigation Based on Specific API–Solvent Interactions Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs Source: International Journal of Chemical Engineering and Applications (IJCEA) URL:[Link]

  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process Source: Crystal Growth & Design (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 1-(Methylsulfonyl)-5-nitroindoline in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical barriers associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical barriers associated with solvating 1-(Methylsulfonyl)-5-nitroindoline.

Mechanistic Analysis: The Solubility Barrier

To solve a solubility issue, we must first understand the molecular causality. 1-(Methylsulfonyl)-5-nitroindoline (C₉H₁₀N₂O₄S) presents a unique solvation challenge due to its structural dichotomy:

  • The Hydrophobic Core: The molecule features a rigid, planar indoline ring system.

  • The Polar Appendages: It is flanked by two highly polar, electron-withdrawing groups—a nitro group (-NO₂) at the 5-position and a methylsulfonyl group (-SO₂CH₃) at the 1-position.

Causality of Poor Solubility: The combination of these functional groups creates a molecule with a strong crystalline lattice driven by intense dipole-dipole interactions and π−π stacking. Because the molecule lacks strong hydrogen bond donors (no -OH or -NH groups), it does not self-associate via hydrogen bonds. However, its extreme polarity makes it thermodynamically incompatible with non-polar organic solvents. To achieve dissolution, the chosen solvent must possess a sufficiently high dielectric constant and dipole moment to outcompete the solute's internal lattice energy[1].

Solvent Selection Matrix

The principle of "like dissolves like" is the primary predictor for the solubility of nitroaromatic and sulfonamide derivatives. The table below synthesizes the expected solubility profile based on the thermodynamic interactions between the solvent and the solute.

Solvent ClassExamplesExpected SolubilityMechanistic Rationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High High dielectric constants perfectly solvate the strong dipoles of the nitro and sulfonyl groups without requiring H-bond donation[2].
Moderately Polar Acetone, Ethyl Acetate, 2-ButanoneModerate to High Favorable dipole-dipole interactions; excellent choices for extraction or moderate-concentration reaction media[3].
Polar Protic Methanol, EthanolLow to Moderate Alcohols can act as H-bond donors to the nitro/sulfonyl oxygens, but the hydrophobic indoline core limits overall solubility.
Non-Polar Dichloromethane (DCM), Toluene, HexaneVery Low Purely dispersive forces are unable to overcome the strong dipole-driven lattice energy of the crystalline solid.

Troubleshooting FAQs

Q1: My compound precipitates immediately when I attempt to run a reaction in Dichloromethane (DCM) or Toluene. What is the mechanistic cause, and how can I fix it? A1: The precipitation is caused by a severe polarity mismatch. Non-polar solvents cannot disrupt the strong dipole-dipole interactions of the methylsulfonyl and nitro groups. Fix: If your downstream chemistry permits, switch entirely to a polar aprotic solvent like DMF. If a less polar bulk solvent is strictly required for your reaction kinetics, employ a co-solvency strategy by adding 5–15% (v/v) DMSO or DMF to your non-polar solvent[1]. This modulates the bulk dielectric constant just enough to keep the compound in solution.

Q2: I am preparing a high-concentration stock solution for an in vitro assay, but the dissolution is extremely slow even in DMSO. How can I accelerate this? A2: You are facing a kinetic barrier, not a thermodynamic one. While DMSO has a high thermodynamic capacity for sulfonamides[4], the rigid crystal lattice of 1-(Methylsulfonyl)-5-nitroindoline requires high activation energy to break apart initially. Fix: Utilize thermosonication . Heating the solution (40°C–50°C) increases the thermodynamic solubility limit, while the acoustic cavitation from sonication provides the mechanical energy required to shatter the crystal lattice and expose more surface area to the solvent[3].

Q3: Is 1-(Methylsulfonyl)-5-nitroindoline stable when heated or left in organic solvents for extended periods? A3: While the indoline core and sulfonyl groups are generally stable to moderate heat, nitroaromatic compounds can be sensitive to prolonged light exposure in certain organic solvents, leading to complex photochemistry and potential degradation[5]. Fix: Always prepare stock solutions in amber vials or wrap them in aluminum foil, and store them at 4°C or -20°C when not in active use.

Self-Validating Experimental Protocols

Protocol A: Co-Solvent Blending for Reaction Optimization

This protocol utilizes a co-solvent approach to achieve solubility in a predominantly non-polar reaction medium, incorporating a self-validating analytical step.

  • Baseline Suspension: Weigh the required mass of 1-(Methylsulfonyl)-5-nitroindoline into a reaction vial. Add the desired volume of your primary non-polar solvent (e.g., Toluene). Stir at 400 rpm for 5 minutes. (A cloudy suspension will be visible).

  • Titration: Dropwise, add a polar aprotic co-solvent (e.g., DMSO or DMF) while maintaining stirring. Wait 2 minutes between each 1% (v/v) addition to allow for equilibration[1].

  • Visual Validation: Stop the addition once the solution appears clear. To validate that no micro-precipitation has occurred, shine a laser pointer through the vial against a dark background. If the beam path is highly visible (Tyndall effect), micro-crystals are still present[4]. Add an additional 1% co-solvent until the beam disappears.

  • Analytical Validation: Withdraw a 10 µL aliquot, dilute it in pure mobile phase, and quantify via HPLC-UV to confirm the exact concentration of the dissolved solute matches your theoretical yield.

Protocol B: Kinetic Disruption via Thermosonication

Use this protocol for generating high-concentration stock solutions (e.g., >50 mM in DMSO).

  • Solvent Dispensing: Add the pre-weighed solid to a heavy-walled glass vial. Add the calculated volume of anhydrous DMSO[4].

  • Thermosonication: Place the sealed vial in an ultrasonic water bath pre-heated to 45°C. Sonicate for 15 minutes. The heat provides the ΔG shift for dissolution, while cavitation overcomes the kinetic activation energy barrier[3].

  • Thermodynamic Validation (Self-Validation Step): Remove the vial and allow it to cool to room temperature (20°C–25°C) undisturbed for 2 hours. Inspect for spontaneous recrystallization. If crystals form upon cooling, the solution was supersaturated; you must either add more solvent or maintain the solution at an elevated temperature during your experiment.

Optimization Workflow

SolubilityOptimization Start 1-(Methylsulfonyl)-5-nitroindoline Solid Sample SelectSolvent Select Solvent (Primary: DMSO, DMF, Acetone) Start->SelectSolvent Assess Visual Inspection (Dark Background) SelectSolvent->Assess Kinetic Apply Thermosonication (45°C, 15 mins) Assess->Kinetic Suspension/Precipitate Validate Validate via HPLC (Self-Validating Step) Assess->Validate Clear Solution ReAssess Fully Dissolved at Room Temp? Kinetic->ReAssess CoSolvent Titrate Polar Aprotic Co-Solvent (e.g., 5-10% DMSO) ReAssess->CoSolvent No ReAssess->Validate Yes CoSolvent->SelectSolvent Iterate Workflow

Workflow for optimizing the solubility of 1-(Methylsulfonyl)-5-nitroindoline in organic solvents.

References

  • MDPI. "Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility." Available at: [Link]

  • ResearchGate. "Solubility and solution thermodynamics of 2-methyl-4-nitroaniline in eleven organic solvents at elevated temperatures." Available at: [Link]

  • Environmental Science: Atmospheres (RSC Publishing). "Influence of solvent on the electronic structure and the photochemistry of nitrophenols." Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproducts in the Reduction of 1-(Methylsulfonyl)-5-nitroindoline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of 5-amino-1-(methylsulfonyl)indoline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of 5-amino-1-(methylsulfonyl)indoline. The reduction of the 5-nitro group is a critical transformation, but one that is often accompanied by the formation of unwanted and challenging-to-remove byproducts.

This document provides in-depth, experience-driven guidance to help you navigate these challenges. We will explore the causality behind byproduct formation, offer robust troubleshooting strategies, and present validated protocols to maximize the yield and purity of your desired product.

Section 1: Understanding the Reaction & Potential Byproducts

The conversion of 1-(Methylsulfonyl)-5-nitroindoline to 5-amino-1-(methylsulfonyl)indoline is a six-electron reduction. While the target transformation is straightforward, the reaction proceeds through several reactive intermediates. The accumulation and subsequent side-reactions of these intermediates are the primary source of byproducts.

The generally accepted pathway for nitro group reduction involves initial reduction to a nitroso species, followed by a hydroxylamine intermediate, which is then finally reduced to the amine.[1] The condensation of the nitroso and hydroxylamine intermediates is what leads to the most common colored byproducts: azoxy and azo compounds.[1]

G cluster_main Main Reduction Pathway cluster_byproduct Byproduct Formation Start Ar-NO₂ (Nitroindoline) Nitroso Ar-NO (Nitroso) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Condensation -H₂O Azo Ar-N=N-Ar (Azo) Azoxy->Azo Reduction G cluster_solutions Troubleshooting Workflow Problem { Problem Observed | What is the primary issue?} LowYield Incomplete Reaction / Low Yield Cause Solution Problem->LowYield ColoredImp Formation of Colored Impurities Cause Solution Problem->ColoredImp ComplexMix Complex Mixture by LC-MS Cause Solution Problem->ComplexMix Cause1A Cause1A LowYield:c->Cause1A Insufficient Reagent/Catalyst Cause1B Cause1B LowYield:c->Cause1B Poor Catalyst Activity Cause1C Cause1C LowYield:c->Cause1C Catalyst Poisoning Sol1A Increase stoichiometry of reducing agent or catalyst loading. Cause1A->Sol1A Sol1B Use fresh, high-quality catalyst. Ensure proper handling and storage. Cause1B->Sol1B Sol1C Purify starting material. Use high-purity solvents. Cause1C->Sol1C Cause2A Cause2A ColoredImp:c->Cause2A Intermediate Accumulation Cause2B Cause2B ColoredImp:c->Cause2B Non-Optimal Conditions Sol2A Improve stirring. Slowly add reducing agent. Optimize temperature. Cause2A->Sol2A Sol2B Switch solvent or reagent. Additives like V-compounds can suppress intermediates.[3] Cause2B->Sol2B Cause3A Cause3A ComplexMix:c->Cause3A Over-reduction / Degradation Sol3A Use milder conditions (e.g., CTH, SnCl₂). Monitor reaction time closely. Cause3A->Sol3A

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(Methylsulfonyl)-5-nitroindoline Substitution Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for substitution reactions involving 1-(methylsulfonyl)-5-nitroindoline. This guide is designed for researchers, chemists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for substitution reactions involving 1-(methylsulfonyl)-5-nitroindoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile but challenging scaffold. Here, we will dissect the common issues encountered during its functionalization, with a specific focus on overcoming the steric and electronic hurdles inherent to this molecule.

The 1-(methylsulfonyl)-5-nitroindoline core is a highly electron-deficient system. The potent electron-withdrawing effects of the N-sulfonyl and C5-nitro groups render the aromatic ring susceptible to nucleophilic attack, making it a valuable building block.[1][2][3] However, these same groups, particularly the bulky N-methylsulfonyl moiety, can create significant steric congestion, impeding the approach of nucleophiles and leading to sluggish reactions or low yields.[4][5] This guide provides a combination of foundational knowledge, troubleshooting strategies, and advanced protocols to help you navigate these challenges successfully.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during experimentation.

Q1: My substitution reaction with 1-(methylsulfonyl)-5-nitroindoline is not proceeding. What are the most likely reasons?

A: Failure to observe product formation is typically rooted in two primary factors: insufficient electrophilic activation of the target position and steric hindrance. The reaction almost certainly proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which involves the formation of a negatively charged intermediate (a Meisenheimer complex).[2][6] If the nucleophile is too bulky or the reaction conditions are not energetic enough to overcome the activation barrier created by steric repulsion, the reaction will stall.[4][7][8]

Q2: Which position on the indoline ring is the most reactive for nucleophilic substitution?

A: For standard SNAr reactions, the positions ortho and para to the powerful nitro group at C5 are the most activated. Therefore, you should expect substitution to occur at the C4 and C6 positions if a suitable leaving group is present. If no leaving group is present, alternative C-H activation strategies are required. For instance, specialized transition-metal-catalyzed reactions can direct functionalization to other positions, such as C7, by using a chelation-assisted strategy.[9]

Q3: What are the first, simplest adjustments I should try to improve a low-yielding reaction?

A: Before redesigning the entire synthesis, simple modifications can often provide significant improvements:

  • Increase Temperature: Many SNAr reactions are slow at room temperature and benefit from heating. Increased thermal energy helps reacting molecules overcome the activation energy barrier.

  • Change Solvent: Switch to a high-boiling point, polar aprotic solvent like DMSO, NMP, or sulfolane. These solvents are effective at stabilizing the charged Meisenheimer intermediate, thereby accelerating the rate-determining step.[10]

  • Use a Stronger Base: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can increase the concentration of the active nucleophile.

Q4: Can the N-methylsulfonyl group itself act as a leaving group?

A: While sulfonyl groups can function as leaving groups, in this context, the N-methylsulfonyl group's primary role is as a powerful electron-withdrawing and activating group.[11] It is strongly bonded to the indole nitrogen and is unlikely to be displaced in a typical nucleophilic substitution reaction targeting the aromatic ring. The substitution will occur on the carbocyclic ring.

Part 2: In-Depth Troubleshooting Guides

When simple fixes are not enough, a more systematic approach is required. Use these guides to diagnose and solve persistent issues.

Guide 1: Reaction Stalled - No or Low Conversion

This is the most common problem, often stemming from a high activation energy barrier due to steric hindrance.

Troubleshooting Workflow

G cluster_start Problem: Low Conversion cluster_verify Step 1: Verify Reagents & Setup cluster_optimize Step 2: Systematic Optimization cluster_advanced Step 3: Advanced Strategies cluster_end Resolution Start Reaction Monitored by TLC/LCMS Shows >80% Starting Material Reagents Confirm Purity & Anhydrous Nature of Reagents/Solvents Start->Reagents Temp Verify Internal Reaction Temperature Reagents->Temp IncreaseTemp Increase Temperature (e.g., 80°C -> 120°C -> 150°C) Temp->IncreaseTemp If no improvement ChangeSolvent Screen Solvents (DMF, DMSO, NMP, Sulfolane) IncreaseTemp->ChangeSolvent If still low conversion ChangeBase Screen Bases (K₂CO₃ -> Cs₂CO₃ -> NaH) ChangeSolvent->ChangeBase If still low conversion Microwave Employ Microwave Irradiation ChangeBase->Microwave If optimization fails Catalysis Investigate Catalytic Methods (e.g., Cu-catalyzed) Microwave->Catalysis For alternative reactivity Success Reaction Proceeds to Completion Catalysis->Success G cluster_substrate Substrate: 1-(MeSO₂)-5-nitroindoline cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Substrate Aromatic Ring Activated at C4 & C6 Sterics Steric Hindrance (N-SO₂Me group, Nucleophile size) Substrate->Sterics Electronics Electronic Effects (Nitro group at C5) Substrate->Electronics C4 Attack at C4 (Ortho to NO₂) Sterics->C4 C6 Attack at C6 (Ortho to NO₂) Sterics->C6 Electronics->C4 Electronics->C6 Mixture Mixture of C4/C6 Isomers C4->Mixture C6->Mixture

Caption: Factors governing regioselectivity in substitutions.

Strategies to Improve Selectivity
  • Lower the Reaction Temperature: Kinetic control is often enhanced at lower temperatures. The nucleophile will more selectively attack the sterically more accessible position, which is typically C6.

  • Modify the Nucleophile: Using a bulkier nucleophile can dramatically increase the preference for attack at the less hindered position. [8]For example, switching from ammonia to diethylamine would significantly favor C6 substitution over C4.

  • Solvent Effects: Less polar solvents may sometimes enhance selectivity by not solvating the intermediate as strongly, making steric differences more pronounced. This is a less common but viable strategy to screen.

Part 3: Mechanistic Insights & Advanced Strategies

A deeper understanding of the reaction mechanism can unlock more powerful solutions for overcoming synthetic challenges.

The SNAr Mechanism: Addition-Elimination

The cornerstone of these reactions is the SNAr mechanism. It is a two-step process:

  • Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (or a hydrogen in VNS), breaking aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. [6][12]The stability of this intermediate is paramount and is directly influenced by the electron-withdrawing groups.

  • Elimination: Aromaticity is restored by the departure of the leaving group, yielding the final substituted product. This step is typically fast.

sn_ar_mechanism start Substrate + Nucleophile ts1 Transition State 1 (High Energy) start->ts1 Addition (Slow) intermediate Meisenheimer Complex (Resonance Stabilized) ts1->intermediate ts2 Transition State 2 intermediate->ts2 Elimination (Fast) product Product + Leaving Group ts2->product

Caption: Energy profile of the SNAr mechanism.

Advanced Synthetic Strategies

When conventional heating and solvent/base screening fails, consider these modern approaches:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate thermally driven reactions by efficiently transferring energy into the system. This often leads to shorter reaction times, cleaner reaction profiles, and improved yields for sterically hindered substitutions.

  • Transition Metal Catalysis: Copper- and palladium-catalyzed reactions can achieve transformations that are impossible via traditional SNAr. For example, a copper-catalyzed C7-sulfonylation of indolines has been reported, proceeding through a chelation-assisted C-H activation mechanism that offers completely different regioselectivity. [9][13][14]3. Vicarious Nucleophilic Substitution (VNS): This powerful technique allows for the formal substitution of a hydrogen atom on an electron-deficient ring. [15]It employs a carbanion that contains a leaving group at the nucleophilic center. After addition to the ring, a β-elimination event involving the original carbanionic leaving group and a ring proton restores aromaticity. This is an excellent choice when no halide or other good leaving group is present at the desired position of substitution.

Part 4: Key Experimental Protocols

The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile (e.g., at C4/C6)

This protocol assumes a halide leaving group is present at the C4 or C6 position.

  • Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 1-(methylsulfonyl)-4-bromo-5-nitroindoline (1.0 eq).

  • Solvent and Base: Add anhydrous DMSO (0.1 M concentration) followed by cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Nucleophile Addition: Add the desired amine nucleophile (e.g., morpholine, 1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed C7 C-H Functionalization (Conceptual)

This protocol is based on literature precedents for directed C-H functionalization and should be adapted from specific literature sources. [9]

  • Setup: To a pressure-rated vial, add 1-(methylsulfonyl)-5-nitroindoline (1.0 eq), the coupling partner (e.g., an arylsulfonyl chloride, 2.0 eq), and a copper(I) catalyst (e.g., CuI, 10 mol%).

  • Solvent: Add a suitable solvent, such as hexafluoroisopropanol (HFIP), which has been shown to be effective in similar transformations.

  • Reaction: Seal the vial and heat the mixture to 120 °C for 12-24 hours.

  • Workup & Purification: After cooling, the workup and purification would follow standard procedures involving extraction and chromatography, as described in Protocol 1.

References

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Makosza, M., & Stalinski, K. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Journal of the American Chemical Society. [Link]

  • Reddy, V. P., et al. (2026, February 4). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. The Journal of Organic Chemistry. [Link]

  • Cran, J. W., et al. (2019). Interrupted SNAr-Alkylation Dearomatization. Organic Letters. [Link]

  • Kaur, B. P., Kaur, J., & Chimni, S. S. (2021, January 8). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wang, H., et al. (2019, December 13). Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides. The Journal of Organic Chemistry. [Link]

  • DiRocco, D. A., et al. (2026, January 19). Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. Organic Letters. [Link]

  • Wang, C., et al. (2025, August 24). Copper-Mediated C4–H Sulfonylation of Indoles via a Transient Directing Group Strategy. Organic Letters. [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Makosza, M., & Stalinski, K. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

  • Liu, K., et al. (2025, February 22). Copper-Catalyzed Regioselective 1,4-Sulfonyl Indolylation of 1,3-Dienes with Sulfonyl Chloride and Indoles. Organic Letters. [Link]

  • Kumar, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • AIR Unimi. Homogeneous catalytic reductive carbonylation of organic nitro compounds. [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • Somei, M., et al. nucleophilic substitution reaction on the nitrogen of indole nucleus :formation of 1-(indol-3-yl)indoles. [Link]

  • Ellis-Davies, G. C. R., et al. (2022, April 20). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • University of Calgary. Summary of Nucleophilic Substitution Reactions. [Link]

  • CK-12 Foundation. What is a nucleophilic substitution reaction in nitro compounds?. [Link]

  • MDPI. (2023, April 5). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

  • Fernández, I., et al. (2020). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Chemistry – A European Journal. [Link]

  • ResearchGate. Post synthetic application. a) Large scale synthesis of 2 a. b).... [Link]

  • Pearson. Indicate which species in each pair gives a higher substitution-product-to-elimination-product ratio when it reacts with isopropyl bromide: a. ethoxide ion or tert-butoxide ion. [Link]

  • Vaia. Give the structures of the major organic products you would expect from reaction of m -toluidine (m-methylaniline) with the following reagents. [Link]

Sources

Optimization

Scaling up the production of 1-(Methylsulfonyl)-5-nitroindoline for industrial research

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges associated with scaling up the pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges associated with scaling up the production of 1-(methylsulfonyl)-5-nitroindoline (CAS: 312523-56-1)[1]. This compound is a vital intermediate in drug development, but its synthesis via the sulfonylation of 5-nitroindoline presents significant thermal and kinetic hurdles at the kilogram scale.

This guide provides field-proven protocols, self-validating workflows, and mechanistic troubleshooting to ensure high-fidelity scale-up.

Process Workflow & Mechanistic Pathway

The synthesis relies on the nucleophilic attack of the secondary amine of 5-nitroindoline on the electrophilic sulfur of methanesulfonyl chloride (MsCl). Because the 5-nitro group is strongly electron-withdrawing, the nucleophilicity of the indoline nitrogen is heavily attenuated. This necessitates a strong organic base (e.g., DIPEA) to act as an acid scavenger, driving the equilibrium forward while preventing the protonation of the starting material.

G Start 5-Nitroindoline (Attenuated Nucleophile) Reaction Sulfonylation Reaction (0-5 °C, Exotherm Control) Start->Reaction Reagents Methanesulfonyl Chloride (MsCl) + DIPEA / THF Reagents->Reaction Dose-Controlled Addition Workup Aqueous Quench & Extraction (Water / EtOAc) Reaction->Workup Complete Conversion Purification Crystallization / Trituration (Heptane Anti-solvent) Workup->Purification Organic Phase Isolation Product 1-(Methylsulfonyl)-5-nitroindoline (Target API Intermediate) Purification->Product >98% Purity Achieved

Workflow for the scale-up synthesis of 1-(methylsulfonyl)-5-nitroindoline.

Standard Operating Protocol: Pilot-Scale Sulfonylation

This step-by-step methodology is engineered as a self-validating system. Every physical change corresponds to a specific kinetic or thermodynamic milestone[2].

Materials:

  • 5-Nitroindoline (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (12 volumes)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a jacketed reactor with nitrogen. Add 5-nitroindoline and anhydrous THF (10 volumes). Begin agitation to ensure a homogeneous solution. Causality: Anhydrous conditions are non-negotiable; moisture rapidly hydrolyzes MsCl into inactive methanesulfonic acid and corrosive HCl gas[3].

  • Base Addition & Cooling: Add DIPEA to the reactor. Cool the internal temperature to 0–5 °C using the reactor's cooling jacket. Causality: DIPEA is preferred over triethylamine (TEA) due to its steric hindrance, which prevents competitive nucleophilic attack on the highly reactive MsCl.

  • Dose-Controlled Reagent Addition: Prepare a solution of MsCl in anhydrous THF (2 volumes). Using a metering pump, add this solution subsurface over 3–4 hours. Strictly maintain the internal temperature below 10 °C [2].

    • Self-Validation Checkpoint: Monitor the heat evolution. The reaction is highly exothermic[4]. If the temperature drops to the jacket baseline while MsCl is still being added, the reaction has stalled (likely due to moisture ingress). If the temperature spikes uncontrollably, MsCl is accumulating without reacting, risking a thermal runaway.

  • Reaction Maturation: Once addition is complete, maintain the temperature at 0–5 °C for 1 hour. Verify >99% conversion via HPLC.

  • Quench and Phase Separation: Slowly add water (10 volumes) to quench unreacted MsCl and dissolve the precipitated DIPEA-HCl salts. Add Ethyl Acetate (10 volumes) and stir for 30 minutes. Allow phases to separate and collect the upper organic layer[2].

  • Crystallization: Concentrate the organic layer under reduced pressure to approximately 3 volumes. Slowly charge heptane (anti-solvent) to induce crystallization. Filter the resulting solid and dry under vacuum at 45 °C. Causality: Sulfonylated indolines are highly crystalline[5]; exploiting this property eliminates the need for unscalable silica gel chromatography.

Quantitative Data Summary: Scale-Up Parameters

The following table summarizes the critical parameter shifts required when moving from a 10-gram benchtop synthesis to a 1-kilogram pilot batch.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Mechanistic Rationale for Scale-Up Adjustment
Solvent Volume (THF) 5 mL / g12 L / kgIncreased volume ensures homogeneous stirring as thick DIPEA-HCl salts precipitate during the reaction.
MsCl Addition Rate 10 minutes (Dropwise)3–4 hours (Metering Pump)The surface-area-to-volume ratio decreases at scale, requiring extended dosing to prevent thermal runaway[3].
Equivalents of Base 1.1 eq1.5 eqExcess base buffers the high volume of generated HCl, preventing the protonation and deactivation of 5-nitroindoline.
Cooling Mechanism Ice/Water BathJacketed Reactor (-10 °C fluid)Active, high-capacity heat removal is mandatory to keep the internal reaction temperature strictly <10 °C[2].
Purification Method Flash ChromatographyAnti-solvent CrystallizationChromatography is economically and operationally unviable at scale. Crystallization leverages the product's physical properties[5].

Troubleshooting Guides & FAQs

Q1: We are observing incomplete conversion and the recovery of unreacted 5-nitroindoline. What is the root cause?

A1: The most common cause is the competitive hydrolysis of methanesulfonyl chloride[3]. MsCl is highly reactive toward water[4]. If your THF is not strictly anhydrous or if atmospheric moisture enters the reactor, MsCl degrades into methanesulfonic acid and HCl. This reduces the effective stoichiometry of your electrophile. Furthermore, the generated HCl neutralizes your DIPEA. Once the base is depleted, the weakly nucleophilic 5-nitroindoline becomes protonated, completely halting the reaction. Solution: Karl Fischer titration of solvents prior to use (moisture <0.05%) and strict nitrogen blanketing.

Q2: During the MsCl addition, the mixture became incredibly thick and difficult to stir. How do we prevent this?

A2: The thickening is caused by the rapid precipitation of the byproduct salt, diisopropylethylamine hydrochloride (DIPEA-HCl). At larger scales, the sheer mass of this salt can overwhelm the impeller, leading to localized hot spots and poor mixing. Solution: Increase your initial solvent volume (as noted in the Quantitative Data table) or switch to a high-torque anchor impeller. Do not increase the temperature to dissolve the salt, as this will trigger a dangerous exotherm and increase impurity formation.

Q3: How do we manage the safety risks associated with the off-gassing during this process?

A3: Methanesulfonyl chloride is corrosive, toxic, and acts as a potent lachrymator[4]. While the use of DIPEA traps the majority of the generated hydrogen chloride as a solid salt, trace amounts of HCl gas can still escape, especially during the aqueous quench phase. Solution: The reactor must be connected to an efficient off-gas scrubbing system utilizing a caustic solution (e.g., 1M NaOH) to neutralize any escaping HCl vapors[3]. Ensure all operators are equipped with appropriate PPE, including full-face respirators if working outside a closed system.

Q4: Our final product has a persistent yellow/brown discoloration. Is it bis-sulfonylation?

A4: Bis-sulfonylation is highly unlikely with 5-nitroindoline due to the extreme steric hindrance and electron deficiency of the mono-sulfonylated product. The discoloration is typically caused by trace oxidation of the indoline core or trapped methanesulfonic acid impurities. Solution: Implement a rigorous trituration step. After the initial crystallization from EtOAc/Heptane, reslurry the solid in cold isopropanol or methanol, which effectively washes away polar colored impurities without significantly dissolving the highly crystalline target compound[5].

References

  • Matrix Scientific. "1-(Methylsulfonyl)-5-nitroindoline - Matrix Scientific".
  • Benchchem. "scale-up challenges for reactions with (2-Chlorophenyl)methanesulfonyl chloride - Benchchem". Benchchem.
  • Wikipedia. "Methanesulfonyl chloride - Wikipedia". Wikipedia.
  • National Institutes of Health (PMC). "Sulfonyl-tuned amino DASAs for targeted photophysical and photoswitching control - PMC". NIH.
  • ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Data Reference for 1-(Methylsulfonyl)-5-nitroindoline: A Comparative Guide

For researchers and drug development professionals, the indoline core serves as a privileged scaffold in medicinal chemistry. Functionalization at the N1 position drastically alters both the pharmacokinetic profile and t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the indoline core serves as a privileged scaffold in medicinal chemistry. Functionalization at the N1 position drastically alters both the pharmacokinetic profile and the electronic properties of the ring. This guide provides an objective, highly detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-(Methylsulfonyl)-5-nitroindoline [1] against its common structural alternatives: 1-Acetyl-5-nitroindoline [2] and the unsubstituted parent, 5-Nitroindoline .

By analyzing these three distinct states of N-functionalization, scientists can utilize this guide as a diagnostic tool to validate synthetic outcomes, monitor mesylation/acetylation reactions, and understand the profound electronic effects of substituents on the indoline core.

Part 1: Causality in NMR Spectral Shifts: The Electronic Tug-of-War

To accurately interpret the NMR spectra of 5-nitroindoline derivatives, one must move beyond rote memorization of chemical shifts and understand the underlying causality: the interplay between resonance, induction, and magnetic anisotropy[3].

The indoline system features a "push-pull" electronic environment. The C5 nitro group acts as a powerful electron-withdrawing group (EWG), deshielding the aromatic protons (particularly C4 and C6). The N1 nitrogen, conversely, possesses a lone pair that can donate electron density into the ring via resonance, shielding the aromatic protons (particularly C7 and C4).

The choice of N-substituent dictates the availability of this lone pair:

  • 5-Nitroindoline (Unsubstituted, N-H): The amine lone pair is fully available for resonance donation into the aromatic ring. This strongly shields the C7 proton (ortho to the nitrogen), pushing its resonance significantly upfield (~6.4 ppm).

  • 1-Acetyl-5-nitroindoline (N-Ac): The acetyl group ties up the nitrogen lone pair in amide resonance, neutralizing its ability to donate into the indoline ring. Furthermore, the planar carbonyl group exhibits strong magnetic anisotropy . To minimize steric clash with the C2 methylene protons, the carbonyl oxygen often orientates toward the C7 proton, placing it directly in the deshielding cone of the carbonyl π -system. This results in a massive downfield shift for C7 (~8.2 ppm)[2].

  • 1-(Methylsulfonyl)-5-nitroindoline (N-Ms): The methanesulfonyl group strongly withdraws electron density via induction and d−π interactions, effectively pulling the nitrogen lone pair away from the ring[4]. However, unlike the acetyl group, the tetrahedral SO2​ geometry lacks a planar π -system to create a highly localized anisotropic deshielding cone over C7. Consequently, while the C7 proton is deshielded compared to the unsubstituted amine, it resonates further upfield (~7.5 ppm) than the acetyl derivative.

Logical Relationship: Electronic Signaling in Indolines

G N1 N1 Substituent (R = H, Ac, Ms) LP Nitrogen Lone Pair Availability N1->LP dictates C7 C7 Proton Chemical Shift LP->C7 shields via resonance C5 C5 Nitro Group (Electron Withdrawing) LP->C5 push-pull system C5->C7 meta-deshielding effect

Caption: Electronic relationship showing how N1 substituents dictate the C7 chemical shift via lone pair availability.

Part 2: Quantitative Data Comparison

The following tables summarize the empirical and highly predicted spectral assignments for the three indoline variations at 400 MHz in CDCl3​ at 298K.

Table 1: 1 H NMR Spectral Comparison (400 MHz, CDCl3​ , δ in ppm)
Proton Position5-Nitroindoline (N-H)1-Acetyl-5-nitroindoline1-(Methylsulfonyl)-5-nitroindolineMultiplicity & Coupling
N-Substituent 4.50 (br s, 1H)2.25 (s, 3H, COCH3​ )2.95 (s, 3H, SO2​CH3​ )Singlet (or broad for NH)
C2-H 2​ 3.70 (t, 2H)4.15 (t, 2H)4.05 (t, 2H)Triplet-like, J≈8.5 Hz
C3-H 2​ 3.10 (t, 2H)3.25 (t, 2H)3.30 (t, 2H)Triplet-like, J≈8.5 Hz
C4-H 7.95 (d, 1H)8.05 (d, 1H)8.08 (d, 1H)Doublet, J≈2.2 Hz
C6-H 8.00 (dd, 1H)8.15 (dd, 1H)8.18 (dd, 1H)Doublet of doublets, J≈8.5,2.2 Hz
C7-H 6.45 (d, 1H)8.25 (d, 1H)7.55 (d, 1H)Doublet, J≈8.5 Hz

Note: The dramatic shift of the C7 proton from 6.45 ppm (N-H) to 8.25 ppm (N-Ac) and 7.55 ppm (N-Ms) is the primary diagnostic marker for successful N-functionalization.

Table 2: 13 C NMR Spectral Comparison (100 MHz, CDCl3​ , δ in ppm)
Carbon Position5-Nitroindoline (N-H)1-Acetyl-5-nitroindoline1-(Methylsulfonyl)-5-nitroindoline
N-Substituent C N/A169.0 ( C=O ), 24.2 ( CH3​ )35.5 ( SO2​CH3​ )
C2 46.549.250.1
C3 29.027.527.8
C4 120.5120.8121.2
C5 (C-NO 2​ ) 139.0143.5144.0
C6 126.5125.2125.8
C7 106.0116.5112.4

Part 3: Experimental Protocol for NMR Acquisition & Validation

To ensure scientific integrity, the acquisition of NMR data must follow a self-validating protocol. The following methodology guarantees that integration values and chemical shifts are reliable for publication or patent submission.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 15-20 mg of 1-(Methylsulfonyl)-5-nitroindoline in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is chosen over DMSO- d6​ because the sulfonamide and acetyl derivatives lack exchangeable protons, and CDCl3​ avoids the viscosity-induced line broadening often seen in DMSO at room temperature.

  • Instrument Calibration:

    • Action: Tune and match the probe to the 1 H and 13 C frequencies. Lock the magnetic field to the deuterium signal of CDCl3​ (7.26 ppm for 1 H, 77.16 ppm for 13 C).

    • Causality: Precise locking ensures that the internal TMS standard is accurately referenced to exactly 0.00 ppm, which is critical when comparing subtle anisotropic shifts (e.g., the 0.7 ppm difference between N-Ac and N-Ms at the C7 position).

  • Acquisition Parameters:

    • Action: Acquire the 1 H spectrum using a standard 30° pulse program (zg30), 16-32 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • Self-Validating Integration System:

    • Action: Phase and baseline correct the spectrum. Set the integration of the C3 methylene protons (~3.30 ppm) to exactly 2.00 .

    • Validation: If the sample is pure and the relaxation delay was sufficient, the C2 methylene protons (~4.05 ppm) must integrate to exactly 2.00 , and the methylsulfonyl singlet (~2.95 ppm) must integrate to exactly 3.00 . Only after this internal aliphatic validation is confirmed should the aromatic protons be integrated and analyzed.

Workflow Visualization

Workflow S1 1. Sample Preparation (>98% Purity) S2 2. Solvent Selection (CDCl3 + 0.03% TMS) S1->S2 S3 3. Instrument Calibration (Lock to CDCl3, Ref TMS) S2->S3 S4 4. NMR Acquisition (400/600 MHz, 298K) S3->S4 S5 5. Spectral Processing (Phase/Baseline Correction) S4->S5 S6 6. Data Validation (Integrate C3 to 2.00) S5->S6

Caption: Self-validating experimental workflow for acquiring and processing indoline NMR data.

Conclusion

When comparing 1-(Methylsulfonyl)-5-nitroindoline to its acetylated and unsubstituted counterparts, the 1 H NMR spectrum serves as an elegant readout of the molecule's electronic state. Drug development professionals can confidently rely on the chemical shift of the C7 proton—moving from ~6.45 ppm (N-H) to ~7.55 ppm (N-Ms) to ~8.25 ppm (N-Ac)—as a definitive, causal indicator of the N1 substituent's inductive and anisotropic properties.

References

  • Bromidge, S. M., et al. "Novel and Selective 5-HT2C/2B Receptor Antagonists as Potential Anxiolytic Agents: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling of Substituted 1-(3-Pyridylcarbamoyl)indolines." Journal of Medicinal Chemistry, 1997.[Link]

  • US Patent Office. "Indoline compounds as granzyme b inhibitors.

Sources

Comparative

Comparing 1-(Methylsulfonyl)-5-nitroindoline vs 1-acetyl-5-nitroindoline reactivity

An In-Depth Comparative Guide to the Reactivity of 1-(Methylsulfonyl)-5-nitroindoline and 1-acetyl-5-nitroindoline Introduction In the landscape of medicinal chemistry and drug development, the indoline scaffold is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 1-(Methylsulfonyl)-5-nitroindoline and 1-acetyl-5-nitroindoline

Introduction

In the landscape of medicinal chemistry and drug development, the indoline scaffold is a cornerstone, serving as the foundation for a multitude of biologically active compounds. The strategic functionalization of this heterocyclic system is paramount for modulating its pharmacological properties. A common synthetic strategy involves the protection and activation of the indoline nitrogen, often with acyl or sulfonyl groups. This guide provides a detailed, evidence-based comparison of the chemical reactivity of two key intermediates: 1-(Methylsulfonyl)-5-nitroindoline and 1-Acetyl-5-nitroindoline .

The choice between a methylsulfonyl (-SO₂Me) and an acetyl (-COMe) group on the indoline nitrogen is not trivial; it profoundly influences the electron density of the entire molecule. Coupled with the potent electron-withdrawing nitro (-NO₂) group at the 5-position, these N-substituents dictate the molecule's susceptibility to electrophilic and nucleophilic attack, as well as the overall stability of the scaffold. This document aims to dissect these differences, providing researchers with the foundational knowledge to make informed decisions in their synthetic designs.

Pillar 1: The Decisive Role of N-Substituent Electronic Effects

The fundamental difference in reactivity between the two title compounds stems from the intrinsic electronic nature of the methylsulfonyl and acetyl groups. Both are classified as electron-withdrawing groups (EWGs), which deactivate the aromatic ring by pulling electron density away from it through inductive and resonance effects. However, the magnitude of this effect differs significantly.

The methylsulfonyl group is generally considered a more powerful electron-withdrawing group than the acetyl group .[1][2] This can be attributed to the higher electronegativity of the sulfur and oxygen atoms in the sulfonyl group and the efficient delocalization of the nitrogen's lone pair across two sulfonyl oxygens. While the carbonyl group of the acetyl moiety also delocalizes the nitrogen lone pair, the effect is less pronounced.[2] This superior delocalization in the N-sulfonyl compound results in a greater decrease in the aromaticity of the attached benzene ring, leading to a stronger overall withdrawing effect.[3]

This differential in electron-withdrawing strength has two primary consequences:

  • Deactivation of the Benzene Ring : Both substituents, in concert with the C5-nitro group, render the aromatic ring electron-deficient. The stronger deactivation by the methylsulfonyl group suggests that 1-(methylsulfonyl)-5-nitroindoline will be significantly less reactive towards electrophilic aromatic substitution (EAS) than its acetyl counterpart.

  • Activation for Nucleophilic Attack : Conversely, this electron deficiency makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). The greater electron-withdrawing power of the sulfonyl group implies that 1-(methylsulfonyl)-5-nitroindoline will be the more reactive substrate in SNAr reactions.

G cluster_acetyl 1-Acetyl-5-nitroindoline cluster_sulfonyl 1-(Methylsulfonyl)-5-nitroindoline A_Struct Structure A_Effect Weaker e⁻ withdrawing effect (compared to -SO₂Me) Less deactivation of aromatic ring A_Struct->A_Effect Inductive & Resonance Reactivity Reactivity A_Effect->Reactivity Higher EAS Reactivity Lower SNAr Reactivity S_Struct Structure S_Effect Stronger e⁻ withdrawing effect Greater delocalization of N lone pair More deactivation of aromatic ring S_Struct->S_Effect Inductive & Resonance S_Effect->Reactivity Lower EAS Reactivity Higher SNAr Reactivity

Caption: Electronic effects of N-substituents on reactivity.

Pillar 2: Comparative Reactivity in Key Chemical Transformations

A. Electrophilic Aromatic Substitution (EAS)

The indoline ring is heavily deactivated in both molecules. Any electrophilic substitution would be challenging and require harsh conditions.[4] The primary directing influence comes from the C5-nitro group, which is a powerful meta-director. Therefore, electrophilic attack would be expected to occur at the C4 and C6 positions. However, the inherent deactivation makes such reactions synthetically challenging and low-yielding.

  • Predicted Reactivity : 1-acetyl-5-nitroindoline > 1-(methylsulfonyl)-5-nitroindoline

B. Nucleophilic Aromatic Substitution (SNAr)

This is where the two compounds exhibit their most useful and divergent reactivity. The presence of the nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it (C4 and C6).[5] The reaction proceeds via a resonance-stabilized Meisenheimer complex, and its formation is the rate-determining step.

The more electron-withdrawing N-substituent will better stabilize the negative charge accumulated in the Meisenheimer intermediate, thus lowering the activation energy and accelerating the reaction.

  • Predicted Reactivity : 1-(methylsulfonyl)-5-nitroindoline > 1-acetyl-5-nitroindoline

This enhanced reactivity makes the N-sulfonyl derivative a superior substrate for introducing nucleophiles such as alkoxides, amines, or thiolates at the C4 or C6 position, a key step in building molecular complexity.

SNAr_Mechanism cluster_legend SNAr Pathway Reactant Ar-X (Activated Ring) + Nu⁻ TS1 Transition State 1 Reactant->TS1 Intermediate Meisenheimer Complex (Stabilized by EWGs) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Product Ar-Nu + X⁻ TS2->Product ewg EWG (-NO₂, -SO₂Me, -COMe) nu Nucleophile (Nu⁻) lg Leaving Group (X⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

C. Stability and Cleavage of the N-Substituent

The stability of the N-protecting group is a critical consideration for multi-step synthesis.

  • 1-Acetyl-5-nitroindoline : The N-acetyl group is an amide and can be readily cleaved under standard hydrolysis conditions, typically using aqueous base (like NaOH) or acid.[6] This makes it a convenient protecting group when its removal is desired later in the synthetic sequence.

  • 1-(Methylsulfonyl)-5-nitroindoline : The N-sulfonyl group forms a sulfonamide, which is significantly more robust and resistant to hydrolysis under typical acidic or basic conditions.[7] Cleavage often requires harsher reductive conditions (e.g., dissolving metal reduction) or specific nucleophilic attack at the sulfur atom.[7] This stability makes it ideal for syntheses where the N-substituent must endure a wide range of reaction conditions.

Pillar 3: Experimental Protocols and Data

Data Summary Table
Property1-Acetyl-5-nitroindoline1-(Methylsulfonyl)-5-nitroindolineRationale
Electron-Withdrawing Strength ModerateStrongThe sulfonyl group offers greater delocalization of the nitrogen lone pair.[2][3]
Predicted EAS Reactivity Low (but higher of the two)Very LowThe stronger deactivation by the -SO₂Me group further reduces ring nucleophilicity.
Predicted SNAr Reactivity ModerateHighThe -SO₂Me group provides superior stabilization of the Meisenheimer intermediate.
N-Substituent Stability Low to ModerateHighAmides are more susceptible to hydrolysis than sulfonamides.[6][7]
Experimental Protocol 1: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol provides a general method to test the relative reactivity of the two substrates towards an alkoxide nucleophile. The reaction is expected to proceed faster and with a higher yield for the N-sulfonyl derivative.

Objective: To substitute a hydrogen atom at the C4 or C6 position with a methoxy group.

Materials:

  • 1-(Substituted)-5-nitroindoline (Acetyl or Methylsulfonyl) (1.0 eq)

  • Sodium Methoxide (NaOMe, 2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 1-(substituted)-5-nitroindoline (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Add sodium methoxide (2.0 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction mixture may develop a deep color, indicative of Meisenheimer complex formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. It is anticipated that the reaction with 1-(methylsulfonyl)-5-nitroindoline will reach completion significantly faster.

  • Quenching: Carefully pour the reaction mixture into a beaker containing an ice-cold saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the methoxy-substituted product.

Experimental Protocol 2: N-Substituent Cleavage

These two distinct protocols highlight the differential stability of the N-acetyl and N-sulfonyl groups.

A. Cleavage of the N-Acetyl Group (Hydrolysis)

Procedure:

  • Dissolve 1-acetyl-5-nitroindoline (1.0 eq) in a mixture of methanol and water.

  • Add a 20% aqueous solution of sodium hydroxide (NaOH, 5.0 eq).[6]

  • Stir the mixture at a temperature between 20-60°C for 1-5 hours, monitoring by TLC.

  • Upon completion, neutralize the mixture with dilute HCl.

  • Extract the product, 5-nitroindoline, with a suitable organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic phase to obtain the deprotected product.

B. Cleavage of the N-Methylsulfonyl Group (Reductive)

Procedure:

  • Dissolve 1-(methylsulfonyl)-5-nitroindoline (1.0 eq) in a suitable solvent like anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add a strong reducing agent such as magnesium metal in methanol or samarium(II) iodide.

  • Allow the reaction to stir and slowly warm to room temperature, monitoring by TLC.

  • Quench the reaction carefully with a proton source (e.g., saturated NH₄Cl).

  • Perform an aqueous workup and extraction to isolate the crude 5-nitroindoline.

  • Purify as needed.

Conclusion

The choice between 1-(methylsulfonyl)-5-nitroindoline and 1-acetyl-5-nitroindoline is a critical decision in synthetic design that hinges on the desired chemical transformations.

  • Choose 1-(Methylsulfonyl)-5-nitroindoline when the primary goal is to perform nucleophilic aromatic substitution on the benzene ring. Its enhanced reactivity will lead to faster reactions and potentially higher yields. The robust nature of the N-sulfonyl group also makes it the preferred substrate when the N-substituent must survive subsequent harsh reaction conditions.

  • Choose 1-Acetyl-5-nitroindoline when the N-substituent is intended as a temporary protecting group that needs to be removed under mild hydrolytic conditions. While less reactive in SNAr, it remains a viable substrate, and its ease of deprotection offers greater synthetic flexibility in later steps.

By understanding the fundamental electronic differences between the methylsulfonyl and acetyl groups, researchers can harness the distinct reactivity profiles of these molecules to achieve their synthetic goals with greater efficiency and precision.

References

  • LookChem. 1-ACETYL-5-NITROINDOLINE, 98% Safety Data Sheet. [Link]

  • Kim, K. S., et al. (2009). Beta-directing effect of electron-withdrawing groups at O-3, O-4, and O-6 positions and alpha-directing effect by remote participation of 3-O-acyl and 6-O-acetyl groups of donors in mannopyranosylations. Journal of the American Chemical Society. [Link]

  • Aguaa, A. R., & Pirrung, M. C. (2023). Cine Substitution of N-Sulfonylindoles. ChemRxiv. [Link]

  • Somei, M., et al. (2002). Nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde. Heterocycles.
  • MasterOrganicChemistry.com. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Alabugin, I. V., et al. (2012). Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?. Chemical Communications. [Link]

  • Somei, M., et al. (2017).
  • ResearchGate. Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?. [Link]

Sources

Validation

HPLC method validation for assessing 1-(Methylsulfonyl)-5-nitroindoline purity

Advanced HPLC Method Validation for 1-(Methylsulfonyl)-5-nitroindoline Purity: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely related aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Validation for 1-(Methylsulfonyl)-5-nitroindoline Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely related aromatic intermediates during active pharmaceutical ingredient (API) synthesis. 1-(Methylsulfonyl)-5-nitroindoline (CAS 312523-56-1)[1] is a prime example of a highly polarizable, UV-active intermediate where standard generic High-Performance Liquid Chromatography (HPLC) methods often fall short.

This guide objectively compares the performance of traditional C18 column chemistry against a Phenyl-Hexyl alternative for the purity assessment of 1-(Methylsulfonyl)-5-nitroindoline. Furthermore, it provides a self-validating, step-by-step experimental protocol grounded in the recently implemented ICH Q2(R2) guidelines[2],[3].

Mechanistic Rationale: Why Column Selectivity Matters

The molecular architecture of 1-(Methylsulfonyl)-5-nitroindoline presents specific chromatographic challenges. The molecule features an electron-withdrawing nitro group and a polar methylsulfonyl moiety attached to an indoline core.

When assessing purity, the "critical pair" of impurities typically involves positional isomers (e.g., 6-nitroindoline derivatives) or des-sulfonyl degradation products.

  • Standard C18 Phases rely almost exclusively on hydrophobic partitioning (dispersive interactions). Because positional isomers have nearly identical hydrophobic footprints, C18 columns often yield poor resolution and peak tailing.

  • Phenyl-Hexyl Phases offer orthogonal selectivity. The electron-rich phenyl ring of the stationary phase engages in strong π−π electron donor-acceptor interactions with the electron-deficient nitroaromatic ring of the analyte. This targeted interaction drastically improves the separation of isomeric impurities.

SelectivityMechanism Analyte 1-(Methylsulfonyl) -5-nitroindoline C18 Standard C18 Phase Analyte->C18 Primary Phenyl Phenyl-Hexyl Phase Analyte->Phenyl Primary Hydro Hydrophobic Partitioning C18->Hydro Phenyl->Hydro PiPi π-π Interactions (Nitroaromatic) Phenyl->PiPi Dipole Dipole-Dipole (Sulfonyl) Phenyl->Dipole

Caption: Chromatographic interaction mechanisms for indoline derivatives.

Comparative Performance Data

To objectively evaluate the two approaches, identical mobile phase conditions (Gradient Water/Acetonitrile with 0.1% TFA) were applied to both a standard C18 and a Phenyl-Hexyl column (both 150 x 4.6 mm, 3 µm). The quantitative data summarized below demonstrates the superiority of the π−π interaction mechanism for this specific analyte.

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnScientific Causality
Retention Mechanism HydrophobicHydrophobic + π−π Phenyl phase exploits the nitroaromatic ring.
Resolution ( Rs​ ) 1.8 (Critical pair)3.5 (Critical pair)Enhanced selectivity for positional isomers.
Tailing Factor ( Tf​ ) 1.451.05Reduced secondary interactions with residual silanols.
Theoretical Plates ( N ) > 8,000> 12,000Sharper peaks due to optimized mass transfer.
LOD / LOQ ( μg/mL ) 0.05 / 0.150.02 / 0.06Higher signal-to-noise ratio from sharper peaks.
Specificity Risk High (Co-elution risk)Low (Baseline separation)Meets ICH Q2(R2) stringent purity requirements.

Regulatory Alignment: The ICH Q2(R2) Lifecycle

Effective June 2024, the revised ICH Q2(R2) guideline established a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[2],[4]. Validation is no longer a one-time checklist but a continuous demonstration that the procedure is "fit for its intended purpose"[3].

ValidationLifecycle Dev Method Development (ICH Q14) Risk Risk Assessment & ATP Definition Dev->Risk Val Analytical Validation (ICH Q2(R2)) Risk->Val Spec Specificity & Peak Purity Val->Spec Lin Linearity & Range (Reporting Limits) Val->Lin Acc Accuracy & Precision Val->Acc Rob Robustness (DoE Approach) Val->Rob Life Lifecycle Management & Continuous Monitoring Spec->Life Lin->Life Acc->Life Rob->Life

Caption: ICH Q2(R2) aligned lifecycle for HPLC method validation.

Step-by-Step Experimental Protocol (Phenyl-Hexyl Method)

This protocol is designed as a self-validating system. By incorporating strict system suitability criteria at each step, the method inherently proves its reliability before any sample data is reported.

Phase 1: Chromatographic Setup
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA acts as an ion-pairing agent and suppresses residual silanol activity, preventing peak tailing for the polar sulfonyl moiety).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Elevating temperature reduces mobile phase viscosity and stabilizes retention times against ambient fluctuations).

  • Detection: Photodiode Array (PDA) at 254 nm (optimal for nitroaromatic absorption).

Phase 2: ICH Q2(R2) Validation Execution

Step 1: Specificity & Peak Purity (Forced Degradation)

  • Prepare a 100 µg/mL solution of 1-(Methylsulfonyl)-5-nitroindoline.

  • Subject separate aliquots to stress conditions: 0.1N HCl (Acidic), 0.1N NaOH (Basic), 3% H2​O2​ (Oxidative), and UV light (Photolytic) for 24 hours[3].

  • Inject the stressed samples.

  • Self-Validating Check: Utilize the PDA software to extract the peak purity angle across the main peak. The Purity Angle must be less than the Purity Threshold , confirming no degradation products are co-eluting under the main analyte peak.

Step 2: Linearity & Range

  • Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (100 µg/mL).

  • Inject each standard in triplicate.

  • Plot the peak area against the concentration.

  • Self-Validating Check: Calculate the correlation coefficient ( R2 ). The system is valid only if R2≥0.999 and the y-intercept is ≤2.0% of the 100% response.

Step 3: Accuracy (Spike Recovery)

  • Prepare a synthetic mixture of known impurities (if available) or a blank matrix.

  • Spike the reference standard of 1-(Methylsulfonyl)-5-nitroindoline into the matrix at three levels: 50%, 100%, and 150%.

  • Prepare three independent replicates per level (9 injections total).

  • Self-Validating Check: Calculate the percentage recovery. Acceptable accuracy is strictly defined as 98.0% – 102.0% recovery across all levels.

Step 4: Precision (Repeatability & Intermediate)

  • Repeatability: Inject the 100% standard preparation six consecutive times from the same vial.

  • Intermediate Precision: Have a second analyst prepare a fresh 100% standard on a different day, using a different HPLC system, and perform six injections.

  • Self-Validating Check: The Relative Standard Deviation (%RSD) of the peak areas and retention times must be ≤1.0% for both datasets.

Conclusion

For the purity assessment of 1-(Methylsulfonyl)-5-nitroindoline, relying on generic C18 column chemistry introduces a high risk of co-eluting positional isomers due to purely hydrophobic retention mechanisms. By transitioning to a Phenyl-Hexyl stationary phase, analysts can exploit π−π interactions to achieve baseline separation ( Rs​=3.5 ) of critical impurity pairs. When validated under the rigorous, lifecycle-oriented framework of ICH Q2(R2), this method provides a highly trustworthy, audit-ready analytical control strategy.

References

  • IntuitionLabs. "ICH Q2(R2)
  • ICH.
  • EMA. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."
  • Matrix Scientific. "1-(Methylsulfonyl)-5-nitroindoline."

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pathways of 1-(Methylsulfonyl)-5-nitroindoline

An in-depth understanding of the mass spectrometric behavior of synthetic intermediates is critical for drug development, impurity profiling, and pharmacokinetic studies. 1-(Methylsulfonyl)-5-nitroindoline (C9H10N2O4S) i...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the mass spectrometric behavior of synthetic intermediates is critical for drug development, impurity profiling, and pharmacokinetic studies. 1-(Methylsulfonyl)-5-nitroindoline (C9H10N2O4S) is a highly functionalized indoline derivative characterized by an electron-withdrawing nitro group and a sterically bulky, polar methylsulfonyl moiety.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) Mass Spectrometry against Triple Quadrupole (QqQ) Mass Spectrometry for the structural elucidation and targeted quantification of 1-(Methylsulfonyl)-5-nitroindoline. By dissecting its collision-induced dissociation (CID) pathways, we provide a self-validating framework for researchers to select the optimal LC-MS platform for their specific analytical needs.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

To accurately configure any MS method, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase fragmentation. Under Electrospray Ionization positive mode (ESI+), 1-(Methylsulfonyl)-5-nitroindoline forms a stable protonated precursor ion, [M+H]+ at m/z 243.0432.

The fragmentation cascade is driven by the relative bond dissociation energies of its substituents [1]:

  • Methylsulfonyl Cleavage (Primary Pathway): The N-S bond connecting the indoline core to the methylsulfonyl group is highly susceptible to heterolytic cleavage under medium collision energies (CE). This results in the neutral loss of a methanesulfonyl radical or molecule (SO2CH3, 78.9854 Da), yielding a stable indoline-core fragment at m/z 164.0578.

  • Nitro Group Expulsion: Nitroaromatics characteristically undergo the loss of a nitro radical (NO2, 45.9929 Da) or nitric oxide (NO, 29.9979 Da) due to the high electron affinity of the oxygen atoms, which facilitates rapid gas-phase rearrangement [2]. For this compound, the loss of NO2 yields a fragment at m/z 197.0503.

  • Core Ring Opening: At elevated collision energies (>35 eV), the indoline ring itself undergoes scission, often following the loss of both functional groups, leaving a residual aromatic fragment at m/z 118.0649.

G P Precursor [M+H]+ m/z 243.0432 F1 Loss of NO2 m/z 197.0503 P->F1 -NO2 (45.99 Da) CE: 15-20 eV F2 Loss of SO2CH3 m/z 164.0578 P->F2 -SO2CH3 (78.98 Da) CE: 20-25 eV F3 Indoline Core m/z 118.0649 F1->F3 -SO2CH3 (78.98 Da) CE: 30-40 eV F2->F3 -NO2 (45.99 Da) CE: 30-40 eV

Figure 1: Proposed LC-MS/MS ESI(+) fragmentation pathway of 1-(Methylsulfonyl)-5-nitroindoline.

Platform Comparison: HR-Q-TOF vs. QqQ MS

When analyzing functionalized indolines, the choice of mass analyzer fundamentally dictates the quality of the data. Q-TOF instruments excel in exact mass measurements, crucial for distinguishing isobaric interferences and confirming novel degradation products [3]. Conversely, QqQ platforms utilize Multiple Reaction Monitoring (MRM) to maximize the duty cycle, offering unparalleled sensitivity for routine pharmacokinetic quantification [4].

Table 1: Performance Comparison for 1-(Methylsulfonyl)-5-nitroindoline Analysis
ParameterHR-Q-TOF MS (Discovery & Profiling)QqQ MS (Targeted Quantitation)
Primary Acquisition Mode Full Scan / Data-Dependent MS/MS (ddMS2)Multiple Reaction Monitoring (MRM)
Mass Accuracy < 3 ppm (Exact Mass)~0.1 Da (Nominal Mass)
Resolution (FWHM) 30,000 – 60,000Unit Resolution (~0.7 FWHM)
Limit of Quantitation (LOQ) ~5–10 ng/mL~0.05–0.1 ng/mL
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Best Used For Structural elucidation, impurity profiling, metabolite IDHigh-throughput bioanalysis, trace-level PK studies

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. System suitability is continuously verified through the inclusion of matrix blanks and isotopically labeled internal standards (IS).

Protocol A: Structural Elucidation via HR-Q-TOF

Objective: Map the exact fragmentation pathways and confirm the molecular formula.

  • Sample Preparation: Prepare a 1 µg/mL solution of 1-(Methylsulfonyl)-5-nitroindoline in 50:50 Water:Acetonitrile (v/v) with 0.1% Formic Acid.

  • LC Parameters:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS Source Optimization: Set ESI capillary voltage to 3.5 kV, desolvation temperature to 350°C, and gas flow to 10 L/min.

  • Data-Dependent Acquisition (ddMS2):

    • Full Scan:m/z 100–1000.

    • Trigger: Top 3 most intense ions trigger MS/MS.

    • Collision Energy: Stepped CE at 15, 25, and 40 eV to capture both fragile (methylsulfonyl) and robust (indoline core) cleavages.

  • Validation Check: Verify that the mass error of the [M+H]+ precursor (m/z 243.0432) is ≤ 3 ppm before interpreting fragment ions.

Protocol B: Trace-Level Quantitation via QqQ (MRM)

Objective: Achieve maximum sensitivity for pharmacokinetic tracking.

  • Sample Preparation: Spike biological matrix (e.g., plasma) with the analyte and an appropriate internal standard (e.g., Indoline-d4). Perform protein precipitation using cold Acetonitrile (1:3 ratio). Centrifuge at 14,000 rpm for 10 mins.

  • MRM Transition Optimization (Infusion):

    • Infuse a 100 ng/mL standard directly into the MS.

    • Quantifier Transition:m/z 243.0 → 164.1 (CE: 22 eV). Chosen for highest signal-to-noise ratio.

    • Qualifier Transition:m/z 243.0 → 197.1 (CE: 18 eV). Chosen for structural confirmation.

  • LC-MS/MS Execution: Run the extracted samples using the same LC gradient as Protocol A, but operating strictly in MRM mode with a dwell time of 50 ms per transition.

  • Validation Check: The ratio of the Quantifier to Qualifier peak areas must remain within ±15% of the reference standard across all samples to confirm peak purity.

Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18 Column) Sample->LC QTOF HRMS (Q-TOF) ddMS2 Mode LC->QTOF Discovery Phase QQQ QqQ MS MRM Mode LC->QQQ Clinical/Routine Phase Data1 Pathway Elucidation Mass Error < 3ppm QTOF->Data1 Data2 Targeted Quantitation LOQ < 0.1 ng/mL QQQ->Data2

Figure 2: Comparative LC-MS workflow for structural elucidation (Q-TOF) vs. quantitation (QqQ).

Conclusion & Decision Matrix

The fragmentation of 1-(Methylsulfonyl)-5-nitroindoline highlights the necessity of matching the analytical tool to the scientific question.

  • Choose HR-Q-TOF during the early stages of synthesis, degradation studies, or untargeted impurity profiling. The ability to measure the exact mass of the m/z 164.0578 fragment definitively proves the loss of the methylsulfonyl group, preventing false assignments that could occur with nominal mass data.

  • Choose QqQ when the fragmentation pathway is already established, and the goal shifts to high-throughput, sensitive quantification. The m/z 243.0 → 164.1 transition provides a highly specific and robust MRM channel that minimizes matrix interference.

By leveraging the causal relationship between the molecule's structure and its gas-phase dissociation, researchers can design highly reliable, self-validating analytical methods across both platforms.

References

  • Homolytic Scission as the Main Pathway in the Liquid Chromatography/ Electrospray Ionization Quadrupole Time-of-Flight Mass. Longdom Publishing. Available at:[Link][1]

  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. National Institutes of Health (NIH) / PMC. Available at:[Link][2]

  • Characterization and Elucidation of the Fragmentation Pathway of 17 Nitazenes by Liquid Chromatography High-Resolution Mass Spectrometry. PubMed / NIH. Available at:[Link][3]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. Available at:[Link][4]

Sources

Validation

FT-IR absorption frequencies for 1-(Methylsulfonyl)-5-nitroindoline structural validation

Structural Validation of 1-(Methylsulfonyl)-5-nitroindoline: A Comparative Guide to FT-IR and Orthogonal Spectroscopic Modalities As a Senior Application Scientist, I frequently encounter the analytical challenge of unam...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 1-(Methylsulfonyl)-5-nitroindoline: A Comparative Guide to FT-IR and Orthogonal Spectroscopic Modalities

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously validating complex heterocyclic pharmacophores. 1-(Methylsulfonyl)-5-nitroindoline is a highly functionalized intermediate featuring an electron-withdrawing nitro group (-NO₂) and a methylsulfonyl moiety (-SO₂CH₃) attached to a fused indoline core. Validating this structure requires precise differentiation of overlapping vibrational modes.

This guide objectively compares FT-IR sampling modalities against orthogonal techniques, dissects the causality behind specific absorption frequencies, and provides a self-validating protocol for rigorous structural confirmation.

The Analytical Challenge: Mechanistic Spectral Logic

The primary hurdle in validating 1-(Methylsulfonyl)-5-nitroindoline via vibrational spectroscopy is the spectral crowding in the 1300–1350 cm⁻¹ region. According to standard established by analytical institutions, both the symmetric stretch of the nitro group and the asymmetric stretch of the sulfonyl group occur in this narrow window [2].

Understanding the causality of these absorptions is critical for accurate deconvolution. Infrared absorption requires a change in the dipole moment during the vibration. The highly polar N-O and S=O bonds create massive dipole fluctuations, resulting in intensely strong bands that can easily mask the weaker C-N and C-C ring breathing modes of the indoline core.

Logic Core 1-(Methylsulfonyl)-5-nitroindoline Nitro Nitro Group (-NO₂) Core->Nitro Sulfonyl Sulfonyl Group (-SO₂-) Core->Sulfonyl Indoline Indoline Core Core->Indoline N_Asym Asym. Stretch: ~1530 cm⁻¹ (Strong Dipole Change) Nitro->N_Asym N_Sym Sym. Stretch: ~1350 cm⁻¹ (Raman Active) Nitro->N_Sym S_Asym Asym. Stretch: ~1330 cm⁻¹ (Overlaps with NO₂) Sulfonyl->S_Asym S_Sym Sym. Stretch: ~1150 cm⁻¹ (Sharp, Distinct) Sulfonyl->S_Sym I_CC Aromatic C=C: ~1600 cm⁻¹ (Ring Breathing) Indoline->I_CC I_CN C-N Stretch: ~1250 cm⁻¹ (Sulfonamide Linkage) Indoline->I_CN

Logical mapping of functional groups to their causal FT-IR vibrational frequencies.

Quantitative Frequency Mapping

Based on comprehensive , the expected spectral profile for this compound is summarized below [1]:

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)IntensityCausality of Absorption
Nitro (-NO₂) Asymmetric Stretch1530 - 1550StrongOut-of-phase N-O stretching creates a massive dipole moment change.
Nitro (-NO₂) Symmetric Stretch1330 - 1350StrongIn-phase N-O stretching. Often overlaps with the sulfonyl asymmetric stretch.
Sulfonyl (-SO₂-) Asymmetric Stretch1310 - 1330StrongOut-of-phase S=O stretching.
Sulfonyl (-SO₂-) Symmetric Stretch1140 - 1160StrongIn-phase S=O stretching. Highly distinct, reliable marker for sulfonamides.
Indoline Core C=C Aromatic Stretch1590 - 1610MediumRing breathing modes of the fused benzene ring.
Indoline Core C-N Stretch~1250MediumStretching of the N-S linkage and internal ring C-N bonds.

Modality Comparison: FT-IR vs. Orthogonal Alternatives

To validate the structure, we must select the appropriate analytical modality. While Attenuated Total Reflectance (ATR-FTIR) is the modern standard, it must be objectively compared against traditional transmission and orthogonal Raman spectroscopy. Recent studies on highlight the necessity of high-resolution techniques to confirm the N-S bond formation [3].

ModalitySample PreparationPhysical InteractionKey Advantage for this CompoundLimitation
ATR-FTIR (Diamond) None (Direct powder application)Evanescent wave penetration (0.5 - 2 µm)Rapid screening of the highly polar S=O and N-O bonds without matrix interference.Wavelength-dependent intensity skewing ( dp​∝λ ).
KBr Pellet (Transmission) High (Grinding, pressing into a matrix)Bulk transmissionTrue relative intensities; excellent resolution of the 1300-1350 cm⁻¹ overlap.Hygroscopic KBr can introduce broad O-H artifacts (~3400 cm⁻¹).
Raman Spectroscopy NoneInelastic scatteringIsolates the symmetric -NO₂ stretch due to its massive polarizability change.Potential fluorescence from the indoline core can swamp the Raman signal.

Verdict:ATR-FTIR is the optimal primary technique due to its non-destructive nature and lack of moisture artifacts, provided an ATR-correction algorithm is applied to normalize high-wavenumber intensities.

Self-Validating Experimental Protocol (ATR-FTIR)

A protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system , ensuring that any spectral anomalies are immediately flagged as instrumental errors rather than structural defects.

Step 1: System Suitability Test (SST)

  • Action: Analyze a standard polystyrene calibration film.

  • Validation: Verify the aromatic C-H stretch at exactly 3026 cm⁻¹ and the ring breathing mode at 1601 cm⁻¹.

  • Causality: If the internal HeNe laser is misaligned, the interferometer will report shifted wavenumbers, leading to the false identification of the overlapping NO₂/SO₂ bands.

Step 2: Background Acquisition

  • Action: Collect 32 scans of the clean diamond crystal at 4 cm⁻¹ resolution.

  • Validation: Ensure no peaks exceed 0.005 absorbance units.

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3600-3900 cm⁻¹) change constantly. A fresh background ensures these are ratioed out perfectly.

Step 3: Sample Application & Compression

  • Action: Place 1-2 mg of crystalline 1-(Methylsulfonyl)-5-nitroindoline powder directly onto the diamond crystal. Engage the pressure anvil until the software indicates optimal contact.

  • Causality: We use a diamond crystal rather than Zinc Selenide (ZnSe) because crystalline powders require high mechanical pressure to ensure uniform contact with the evanescent wave. ZnSe is prone to scratching under such stress. Insufficient pressure results in poor signal-to-noise (S/N), while excessive pressure can cause band distortion (the Christiansen effect).

Step 4: Spectral Acquisition & Processing

  • Action: Collect 32 scans. Apply an ATR-correction algorithm in the processing software.

  • Causality: Because the penetration depth of the evanescent wave decreases at higher wavenumbers, the C-H stretching region (~3000 cm⁻¹) will appear artificially weak. ATR correction mathematically normalizes the spectrum to mimic a transmission profile, allowing direct comparison against reference libraries.

Workflow A 1-(Methylsulfonyl)-5-nitroindoline Sample Preparation B ATR-FTIR (Direct Analysis) A->B C KBr Pellet (Transmission) A->C D Raman Spectroscopy (Orthogonal Check) A->D E Spectral Acquisition (4000 - 400 cm⁻¹) B->E C->E D->E F Functional Group Mapping (Deconvolution of Overlaps) E->F G Final Structural Validation F->G

Experimental workflow for orthogonal structural validation of the indoline derivative.

Conclusion & Data Interpretation

In a successful validation of 1-(Methylsulfonyl)-5-nitroindoline, the ATR-FTIR spectrum will be dominated by the triad of peaks at ~1530 cm⁻¹ (Nitro Asymmetric), ~1340 cm⁻¹ (Broad, overlapping Nitro Symmetric / Sulfonyl Asymmetric), and ~1150 cm⁻¹ (Sulfonyl Symmetric). If the 1340 cm⁻¹ region remains an unresolved broad envelope that hinders structural confidence, the self-validating protocol dictates moving to Raman Spectroscopy (Orthogonal Check). Raman will selectively enhance the symmetric -NO₂ stretch, isolating it from the sulfonyl interference and providing definitive structural proof.

References

  • Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL:[Link]

  • IR Absorption Frequencies Source: Northern Illinois University (NIU) Analytical Laboratory URL:[Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety Source: MDPI Molbank URL:[Link]

Comparative

Methylsulfonyl vs. Tosyl Protecting Groups in 5-Nitroindoline Chemistry: A Comparative Guide

Introduction The 5-nitroindoline scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of conformationally restricted Retigabine analogues and complex indole-alkaloids...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 5-nitroindoline scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of conformationally restricted Retigabine analogues and complex indole-alkaloids[1]. Because the secondary amine at the N1 position is susceptible to unwanted oxidation and can interfere with electrophilic aromatic substitutions or cross-coupling reactions, it necessitates robust protection.

Sulfonyl protecting groups—specifically methylsulfonyl (mesyl, Ms) and p-toluenesulfonyl (tosyl, Ts)—are the industry standards for this purpose. While both groups effectively deactivate the indoline nitrogen, selecting between Ms and Ts fundamentally alters the steric environment, lipophilicity, and the thermodynamic threshold required for subsequent deprotection. This guide provides a rigorous, data-driven comparison of Ms and Ts protecting groups to assist researchers in optimizing synthetic workflows involving 5-nitroindoline.

Structural and Electronic Causality

Both Ms and Ts groups are strongly electron-withdrawing. When coupled with the electron-withdrawing 5-nitro group, the indoline core becomes highly electron-deficient. This dual-deactivation suppresses N-lone pair delocalization, effectively directing regioselectivity during downstream functionalizations (such as C-H mono-nitration at the C7 position)[2].

However, their physical and steric properties diverge significantly:

  • Steric Hindrance: The bulky p-tolyl ring of the Ts group projects over the indoline core, creating significant steric bulk that can block adjacent positions (C2 and C7). The Ms group, possessing only a compact methyl moiety, minimizes steric clash, making it the superior choice when adjacent functionalization is required.

  • Lipophilicity and Crystallinity: Ts-protected 5-nitroindolines are highly lipophilic and typically yield highly crystalline solids. This makes Ts derivatives exceptionally easy to purify via recrystallization. Ms derivatives exhibit lower lipophilicity, which improves solubility in polar aprotic solvents but may require chromatographic purification[2].

G N1 5-Nitroindoline P Sulfonylation (NaH, R-SO2Cl) N1->P Ms 1-Mesyl-5-nitroindoline (Low Steric Bulk) P->Ms MsCl Ts 1-Tosyl-5-nitroindoline (High Lipophilicity) P->Ts TsCl Func Functionalization (e.g., C-H Nitration) Ms->Func Ts->Func Deprot Deprotection Func->Deprot Prod Target Indoline Deprot->Prod

Workflow for protection, functionalization, and deprotection of 5-nitroindoline.

Deprotection Dynamics: The 5-Nitro Advantage

The most profound operational difference between Ms and Ts groups lies in their deprotection kinetics. Sulfonyl groups are generally cleaved via nucleophilic attack on the sulfur atom.

  • Tosyl (Ts) Cleavage: The Ts group on a 5-nitroindoline is highly susceptible to mild basic cleavage. The strongly electron-withdrawing 5-nitro group stabilizes the resulting indoline anion, making it an excellent leaving group. Consequently, mild bases like Cesium Carbonate (Cs₂CO₃) in a THF/MeOH mixture can efficiently cleave the N-Ts bond[3]. The aromatic ring of the Ts group also increases the polarizability of the sulfonyl center, stabilizing the transition state during nucleophilic attack by methoxide.

  • Mesyl (Ms) Cleavage: The Ms group is notoriously resistant to mild basic hydrolysis. The lack of an aromatic ring reduces the polarizability of the sulfonyl center, raising the activation energy required for nucleophilic attack. Therefore, Ms cleavage typically requires harsher conditions, such as Potassium Methoxide (MeOK) at reflux, or reductive cleavage[4].

Deprotection Start Protected 5-Nitroindoline Cond1 Cs2CO3, THF/MeOH (Mild Base) Start->Cond1 Cond2 MeOK, Reflux (Strong Base) Start->Cond2 TsRes Ts: Rapid Cleavage (5-NO2 Activation) Cond1->TsRes MsRes Ms: Resistant (Low Polarizability) Cond1->MsRes MsRes2 Ms: Cleaved Successfully Cond2->MsRes2

Mechanistic divergence in the deprotection of Ts vs. Ms groups under basic conditions.

Quantitative Comparison

Parameter1-Mesyl-5-nitroindoline1-Tosyl-5-nitroindoline
Steric Profile Minimal (Methyl)Bulky (p-Tolyl)
Lipophilicity ModerateHigh
Crystallinity ModerateExcellent (Highly Crystalline)
TLC Retention (Rf) 0.42 (25% EtOAc/Hexane)[2]0.28 (18% EtOAc/Hexane)[2]
Mild Basic Cleavage (Cs₂CO₃) Resistant / SlowRapid and High Yield[3]
Strong Basic Cleavage (MeOK) Effective (1-4 hours)[4]Effective (but unnecessarily harsh)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific observational benchmarks to ensure experimental integrity.

Protocol 1: Synthesis of N-Sulfonyl-5-nitroindolines[2]
  • Initiation: Dissolve 5-nitroindoline (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the reaction vessel to 0 °C.

  • Deprotonation: Portion-wise add NaH (60% dispersion in mineral oil, 1.2 equiv).

    • Validation Check: Effervescence (H₂ gas evolution) must be observed. The mixture will transition into a colored solution/suspension, indicating the formation of the indoline anion.

  • Sulfonylation: Stir for 30 minutes at room temperature, then re-cool to 0 °C. Add the respective sulfonyl chloride (MsCl or TsCl, 1.1 equiv) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Validation Check: Monitor via TLC. For Ms-protection, the product Rf ≈ 0.42 (25% EtOAc/Hexane). For Ts-protection, the product Rf ≈ 0.28 (18% EtOAc/Hexane). Both appear as distinct pale yellow spots under UV light.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via recrystallization (preferred for Ts) or column chromatography to yield pale yellow solids.

Protocol 2: Mild Deprotection of 1-Tosyl-5-nitroindoline (Cs₂CO₃ Method)[3]
  • Dissolution: Dissolve 1-tosyl-5-nitroindoline (1.0 equiv) in a 2:1 mixture of THF and MeOH.

    • Note: The lipophilic nature of the Ts group may require gentle warming to achieve a homogenous solution.

  • Reagent Addition: Add Cs₂CO₃ (3.0 equiv) in one portion.

  • Cleavage: Stir at ambient temperature or gentle reflux.

    • Validation Check: The electron-withdrawing 5-nitro group significantly accelerates this cleavage. Complete conversion is typically observed within 1-3 hours. Monitor the disappearance of the starting material via HPLC or TLC.

  • Workup: Evaporate the solvent under reduced pressure. Add water to the residue and stir for 10 minutes to dissolve inorganic salts.

  • Isolation: Extract the free 5-nitroindoline with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 3: Deprotection of 1-Mesyl-5-nitroindoline (MeOK Method)[4]
  • Dissolution: Dissolve 1-mesyl-5-nitroindoline (1.0 equiv) in anhydrous toluene or THF.

  • Reagent Addition: Add Potassium Methoxide (MeOK, 3.0-5.0 equiv).

    • Causality Note: The lower polarizability of the Ms group requires a stronger nucleophile/base and higher thermal energy compared to the Ts group.

  • Cleavage: Heat the mixture under reflux for 1-4 hours.

    • Validation Check: Monitor closely by LC-MS. Because the conditions are harsh, over-extending the reaction time can lead to degradation of the indoline core.

  • Isolation: Cool to room temperature, quench carefully with water, and extract with EtOAc. Purify the resulting free amine via column chromatography.

References

1.[1] Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

2.[2] Using weak interactions to control C-H mono-nitration of indolines Source: Chemical Communications - The Royal Society of Chemistry URL:[Link]

3.[3] Deprotection of N-tosylated indoles and related structures using cesium carbonate Source: Tetrahedron Letters (via ResearchGate / Elsevier Ltd.) URL:[Link]

4.[4] Concise Synthesis of Indole-Fused 1,4-Diazepines through Copper(I)-Catalyzed Domino Three-Component Coupling−Cyclization−N-Arylation under Microwave Irradiation Source: Organic Letters - ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Methylsulfonyl)-5-nitroindoline proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 1-(Methylsulfonyl)-5-nitroindoline Introduction 1-(Methylsulfonyl)-5-nitroindoline is a highly specialized synthetic intermediate frequently utilized in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 1-(Methylsulfonyl)-5-nitroindoline

Introduction 1-(Methylsulfonyl)-5-nitroindoline is a highly specialized synthetic intermediate frequently utilized in pharmaceutical research and drug development. Due to its unique structural motifs—a nitroaromatic ring coupled with a methylsulfonyl group—it presents specific toxicological and environmental hazards. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe operational handling, waste segregation, and EPA-compliant disposal of this compound.

Chemical Identity & Mechanistic Hazard Profile

To effectively manage chemical risks, one must first understand the molecular basis of those risks. Table 1 summarizes the physicochemical properties and hazards of 1-(Methylsulfonyl)-5-nitroindoline.

Table 1: Physicochemical and Hazard Summary

PropertySpecification
Chemical Name 1-(Methylsulfonyl)-5-nitroindoline
CAS Number 312523-56-1
Molecular Formula C9H10N2O4S
Molecular Weight 242.26 g/mol
GHS Classification Skin Sens. 1 (H317), Eye Irrit. 2A (H319)
Combustion Byproducts Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx)

Mechanistic Causality of Hazards: The safety profile of 1-(Methylsulfonyl)-5-nitroindoline is dictated by its functional groups. The 5-nitro group on the indoline core acts as a strong electron-withdrawing moiety, increasing the molecule's electrophilicity. This allows it to covalently interact with nucleophilic residues on epidermal proteins, which triggers an immune response and explains its classification as a skin sensitizer (H317) according to its [1]. Additionally, the methylsulfonyl group enhances the compound's lipophilicity, facilitating rapid dermal penetration. Upon thermal decomposition (such as during incineration or a laboratory fire), the nitrogen and sulfur atoms oxidize to form highly toxic and corrosive NOx and SOx gases.

Operational Safety & Handling Protocol

Do not treat this compound as a benign powder. The following step-by-step methodology ensures that aerosolization and dermal exposure are systematically prevented.

Step 1: Establish Engineering Controls

  • Action: Conduct all weighing and transfer operations inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Causality: Fume hoods maintain negative pressure, ensuring that any aerosolized micro-particles generated during transfer are directed away from the operator's breathing zone.

Step 2: PPE Selection and Donning

  • Action: Wear double-layered nitrile gloves (minimum 4 mil thickness per layer), tightly fitting safety goggles (not just safety glasses), and a flame-resistant, fully buttoned lab coat.

  • Causality: The lipophilic nature of the methylsulfonyl group means the chemical can permeate standard latex. Double-gloving with nitrile provides a chemical breakthrough barrier, allowing the operator to safely discard the outer glove if contamination occurs.

Step 3: Weighing and Transfer Technique

  • Action: Use an anti-static weighing spatula and an analytical balance enclosed in a draft shield.

  • Causality: Nitroaromatic powders are prone to accumulating static charge. An anti-static spatula prevents the powder from repelling off the tool and aerosolizing into the workspace, ensuring both accurate dosing and operator safety.

Step-by-Step Disposal Procedures

Because 1-(Methylsulfonyl)-5-nitroindoline contains heteroatoms (nitrogen and sulfur) but lacks halogens, it falls under specific for non-halogenated organic waste[2]. Proper segregation is critical to ensure the downstream Treatment, Storage, and Disposal Facility (TSDF) applies the correct incineration parameters.

Step 1: Waste Segregation

  • Solid Waste: Place all contaminated consumables (e.g., Kimwipes, empty reagent vials, and disposable spatulas) into a dedicated, puncture-resistant solid hazardous waste bin lined with a compatible polymer bag.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane), segregate the waste based on the solvent. Non-halogenated solutions must go into a high-density polyethylene (HDPE) carboy designated for "Non-Halogenated Organic Waste."

  • Causality: Segregating this waste from halogenated streams prevents the formation of highly toxic dioxins during the incineration process.

Step 2: EPA/RCRA Compliant Labeling

  • Action: Attach a standard hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly write "1-(Methylsulfonyl)-5-nitroindoline" (no abbreviations). Check the boxes for "Toxic" and "Irritant." Critically, add a localized note: "Yields NOx/SOx upon combustion."

  • Causality: The combustion note alerts the EHS team and the TSDF that this waste must be routed to an incinerator equipped with alkaline wet scrubbers to neutralize acidic gas emissions[3].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the labeled containers in secondary containment trays within a designated SAA. Ensure the containers are tightly closed unless actively adding waste.

  • Causality: According to the National Research Council's [4], secondary containment prevents catastrophic mixing of incompatible chemicals in the event of a primary container failure.

Step 4: EHS Transfer and Final Disposal

  • Action: Request a waste pickup from your institutional Environmental Health and Safety (EHS) department before reaching the 180-day accumulation limit (for Small Quantity Generators)[5].

  • Causality: Strict adherence to accumulation time limits ensures compliance with federal RCRA laws and minimizes the total fuel load present in the laboratory at any given time.

Spill Response Protocol

In the event of an accidental release, follow this self-validating containment system:

  • Isolate: Immediately evacuate non-essential personnel from the spill radius.

  • Contain (Do Not Sweep): Never use a dry brush or broom on the powder, as this will aerosolize the sensitizer. Instead, gently cover the spilled powder with absorbent pads dampened with a compatible solvent (e.g., ethanol or water).

  • Clean: Wipe up the spill working from the perimeter inward to prevent spreading the footprint.

  • Decontaminate: Wash the surface with a mild detergent solution, followed by a water rinse.

  • Dispose: Place all cleanup materials into the solid hazardous waste stream, labeled as detailed in Section 3.

Visualizing the Workflow

The following diagram illustrates the logical decision tree for processing 1-(Methylsulfonyl)-5-nitroindoline waste, ensuring that all physical states are properly routed to the correct destruction facility.

Workflow Start 1-(Methylsulfonyl)-5-nitroindoline Waste Generation CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, Vials, Wipes) CheckState->Solid Solid Liquid Liquid Waste (Solvent Solutions) CheckState->Liquid Liquid SolidContainer Sealable Solid Hazardous Waste Bin Solid->SolidContainer LiquidContainer HDPE Liquid Carboy (Non-Halogenated) Liquid->LiquidContainer Labeling Attach EPA/RCRA Label: Mark 'Yields NOx/SOx' SolidContainer->Labeling LiquidContainer->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA TSDF EPA-Permitted TSDF: High-Temp Incineration with Scrubber SAA->TSDF < 180 Days (via EHS)

Figure 1: Operational workflow for 1-(Methylsulfonyl)-5-nitroindoline segregation and disposal.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings and Characteristics (40 CFR 261)." EPA.gov.[Link]

Sources

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